Product packaging for Fmoc-His-Aib-OH(Cat. No.:)

Fmoc-His-Aib-OH

Cat. No.: B15316093
M. Wt: 462.5 g/mol
InChI Key: DRXNKOXLDLFGEG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-His-Aib-OH is a useful research compound. Its molecular formula is C25H26N4O5 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N4O5 B15316093 Fmoc-His-Aib-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26N4O5

Molecular Weight

462.5 g/mol

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C25H26N4O5/c1-25(2,23(31)32)29-22(30)21(11-15-12-26-14-27-15)28-24(33)34-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,14,20-21H,11,13H2,1-2H3,(H,26,27)(H,28,33)(H,29,30)(H,31,32)/t21-/m0/s1

InChI Key

DRXNKOXLDLFGEG-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Foundational & Exploratory

Fmoc-His-Aib-OH CAS number 1446013-08-6

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Fmoc-His-Aib-OH CAS Number 1446013-08-6

Introduction

This compound, available as a trifluoroacetate (TFA) salt under CAS number 1446013-08-6, is a crucial dipeptide intermediate in the field of peptide chemistry and pharmaceutical development.[][2][3] Its structure incorporates key features that make it valuable for the synthesis of complex peptides, most notably as a building block for the glucagon-like peptide-1 (GLP-1) receptor agonist, Semaglutide, used in the treatment of type 2 diabetes.[][3][4]

This guide provides a comprehensive overview of this compound, including its chemical properties, applications, and relevant experimental protocols for researchers and drug development professionals.

Core Components:

  • Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the histidine amino acid.[] It is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions during the sequential addition of amino acids.[]

  • His (Histidine): A naturally occurring amino acid with an imidazole side chain. The histidine residue is significant in many biological processes, including enzyme catalysis and metal ion binding.[] In peptide synthesis, the imidazole side chain is often protected (e.g., with Trityl (Trt) or Boc) to prevent side reactions and racemization, a process to which histidine is particularly susceptible.[5][6]

  • Aib (α-aminoisobutyric acid): An unnatural, non-proteinogenic amino acid.[] The presence of two methyl groups on its α-carbon introduces steric hindrance that promotes the formation of stable helical structures in peptides.[][6] This structural constraint also confers resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-IV), which is crucial for extending the half-life of peptide drugs like Semaglutide.[4]

Physicochemical and Technical Data

The properties of this compound TFA salt are summarized below. Data is aggregated from various chemical suppliers.

Table 1: General and Chemical Properties

Property Value Source
CAS Number 1446013-08-6 [2][3][4][7][8]
Molecular Formula C25H26N4O5 · C2HF3O2 (TFA Salt) [][7]
Molecular Weight 576.53 g/mol (TFA Salt) [][3][4]
IUPAC Name 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoic acid;2,2,2-trifluoroacetic acid [4]
Synonyms Fmoc-L-His-Aib-OH trifluoroacetate, N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-histidyl-aminoisobutyric acid trifluoroacetate [7]

| Appearance | White to Off-white Powder or Crystals |[][3][4] |

Table 2: Quality and Storage Specifications

Specification Value Source
Purity ≥98% or ≥99.0% [][4][7]
Individual Impurity < 0.1% [4]
Storage Conditions -20°C, keep refrigerated and sealed, avoid light [4][8][9]

| Shipping Conditions | Ambient Temperature |[8] |

Applications in Research and Drug Development

This compound is a specialized building block primarily utilized in the following areas:

  • Semaglutide Synthesis: It serves as a key intermediate for the synthesis of Semaglutide.[][9][10] Specifically, it introduces the histidine and Aib residues at the 7th and 8th positions of the peptide chain, respectively.[4]

  • Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected dipeptide, it is used in SPPS to construct custom peptide sequences.[] The use of a dipeptide can help overcome challenges in coupling sterically hindered amino acids like Aib.

  • Peptide Stability Studies: The incorporation of Aib enhances the structural stability of the resulting peptide, making it a valuable tool for researchers studying resistance to proteolysis and the interaction of peptides with biological macromolecules.[]

  • Protein Engineering: Researchers use building blocks like this compound to design novel proteins and enzymes with enhanced stability or functionality.[]

Logical and Experimental Workflows

Role in Semaglutide Synthesis

This compound is a critical component in the multi-step synthesis of the active pharmaceutical ingredient (API) Semaglutide. The workflow highlights its position as a foundational fragment of the final peptide.

G cluster_start Starting Materials A Fmoc-His(Trt)-OH C Fmoc-His(Trt)-Aib-OR Dipeptide Formation A->C B H-Aib-OR B->C D Deprotection & Purification C->D Cleavage of R & Trt groups E This compound (Target Intermediate) D->E F Solid-Phase Peptide Synthesis (SPPS) E->F Coupling onto peptide resin G Semaglutide API F->G

Caption: Role of this compound as an intermediate in Semaglutide synthesis.

General Fmoc-SPPS Workflow

The primary application of Fmoc-protected amino acids is in Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the iterative cycle used to build a peptide chain on a solid support.

G start Start with Resin (Solid Support) deprotection 1. Deprotection (Remove Fmoc group with piperidine) start->deprotection wash1 Wash deprotection->wash1 coupling 2. Coupling (Add this compound + activator) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage from Resin & Side-Chain Deprotection repeat->cleavage No (Final AA)

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Experimental Protocols

While proprietary industrial synthesis methods may vary, a representative protocol for the coupling step in peptide synthesis can be described based on established chemical principles. The following outlines a general procedure for activating this compound and coupling it to a resin for SPPS.

Synthesis of an Activated Ester of a Protected Dipeptide

This protocol is adapted from a similar synthesis involving Fmoc-His(Trt)-Aib-OH and is representative of a method to prepare the dipeptide for coupling.[11][12]

Objective: To activate the C-terminal carboxyl group of the protected dipeptide for efficient amide bond formation.

Materials:

  • Fmoc-His(Trt)-Aib-OH (or this compound)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • N-hydroxysuccinimide (NHS) or Oxyma Pure

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve Fmoc-His(Trt)-Aib-OH (1.0 equivalent) in anhydrous THF or DMF in a suitable reaction vessel.

  • Activator Addition: Add N-hydroxysuccinimide (NHS) (1.1 to 1.2 equivalents) to the solution.

  • Coupling Agent Addition: Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the stirring solution. The reaction mixture may become cloudy as dicyclohexylurea (DCU) byproduct precipitates.

  • Reaction: Allow the solution to stir at room temperature for 16-24 hours to ensure complete formation of the NHS ester.

  • Byproduct Removal: Filter the reaction mixture to remove the precipitated DCU.

  • Solvent Removal: Evaporate the solvent from the filtrate in vacuo to yield the crude activated ester.

  • Usage: The resulting activated dipeptide can be used directly in the next coupling step of an SPPS protocol without further purification.

Standard Coupling Protocol in Fmoc-SPPS

Objective: To couple this compound to a deprotected amino group on a solid-phase resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (pre-activated or for in situ activation)

  • Coupling reagents: HBTU/HATU and a tertiary base like N,N-Diisopropylethylamine (DIEA) or DIC/Oxyma Pure.[11][13]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Start with the solid support resin which has the N-terminal Fmoc group removed from the growing peptide chain (a free amine is present).

  • Activation Mixture: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF or NMP. Add DIEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the resin in the reaction vessel.

  • Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.

  • Washing: After the coupling is complete, drain the reaction solvent and thoroughly wash the resin multiple times with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.[11]

  • Confirmation: A small sample of the resin can be tested (e.g., via a Kaiser test) to confirm the complete consumption of the free amine, indicating a successful coupling. The cycle of deprotection and coupling is then repeated for the next amino acid.[13]

References

An In-depth Technical Guide on Fmoc-His-Aib-OH TFA Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Fmoc-His-Aib-OH TFA salt, a key intermediate in the synthesis of peptide therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It covers the physicochemical properties, synthesis, and analysis of this compound, offering detailed experimental protocols and a conceptual workflow.

This compound is a dipeptide derivative composed of Histidine (His) and α-aminoisobutyric acid (Aib). The N-terminus is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS) that prevents non-specific reactions[]. The presence of Aib, an unnatural amino acid, is significant as it enhances the structural stability of polypeptide chains, often by promoting helical conformations. This stability can increase resistance to degradation by enzymes like dipeptidyl peptidase-4 (DPP-4)[][2].

The compound is widely utilized as a building block in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes[][2][3]. The histidine residue is crucial for the biological activity of many peptides, playing roles in metal ion binding, enzyme catalysis, and signal transduction[]. This guide will delve into the technical details necessary for its effective use in a research and development setting.

Physicochemical Data

The quantitative data for this compound and its trifluoroacetic acid (TFA) salt are summarized below. TFA is frequently used during the synthesis and purification (specifically in reverse-phase HPLC) of peptides, acting as a cleavage agent and an ion-pairing reagent[4][5]. Consequently, the final lyophilized peptide is often obtained as a TFA salt[4].

Compound/ComponentMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₂₅H₂₆N₄O₅462.51Molecular weight of the free dipeptide derivative[6][7].
Trifluoroacetic Acid (TFA) C₂HF₃O₂ or CF₃CO₂H114.02Molecular weight of the counterion[7].
This compound TFA Salt C₂₇H₂₇F₃N₄O₇576.53Combined molecular weight of the peptide and one TFA molecule[2][3][8][9].

Experimental Protocols

Synthesis of this compound

This protocol describes a general liquid-phase method for coupling Fmoc-protected histidine to an Aib-ester, followed by deprotection to yield the final product. This method is adapted from established peptide coupling techniques[10].

Materials:

  • Fmoc-L-His(Trt)-OH (or another side-chain protected Fmoc-His derivative)

  • 2-Aminoisobutyric acid tert-butyl ester hydrochloride

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EA), Petroleum ether or n-heptane

  • Reagents for deprotection: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

Procedure:

  • Coupling Reaction:

    • Dissolve Fmoc-L-His(Trt)-OH (1 eq) in THF or DCM.

    • Add DIPEA (2 eq) and stir until the starting material is fully dissolved.

    • Add the coupling reagents, such as DIC (1.3 eq) and HOBt (1.3 eq).

    • Add 2-aminoisobutyric acid tert-butyl ester hydrochloride (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 5-6 hours, monitoring completion by TLC or HPLC.

  • Work-up and Purification of Protected Dipeptide:

    • Once the reaction is complete, concentrate the solution under reduced pressure.

    • Dissolve the residue in ethyl acetate (EA).

    • Wash the organic phase twice with purified water and once with a saturated aqueous sodium chloride solution.

    • Collect the organic phase, dry it over sodium sulfate, and concentrate it.

    • Crystallize the crude product by adding the concentrated solution dropwise to cold n-heptane or petroleum ether.

    • Filter the resulting solid and dry it under a vacuum to obtain the protected intermediate, Fmoc-His(Trt)-Aib-OtBu.

  • Deprotection:

    • Dissolve the protected dipeptide intermediate in DCM.

    • Add trifluoroacetic acid (TFA) and a scavenger, such as triisopropylsilane (TIS), to the solution. This step removes both the trityl (Trt) group from the histidine side chain and the tert-butyl (OtBu) ester group from Aib.

    • Stir the reaction at room temperature for approximately 4 hours until deprotection is complete.

    • Concentrate the reaction mixture to yield the final product, this compound, as its TFA salt.

Analysis and Removal of Residual TFA

Residual TFA can be toxic in biological assays, necessitating its removal or exchange for a more biocompatible counterion like acetate or hydrochloride[11][12]. This protocol outlines methods for TFA quantification and exchange.

Materials:

  • This compound TFA salt

  • Solvents: Deionized water, Acetonitrile

  • For TFA Exchange: 100 mM Hydrochloric acid (HCl) or an anion-exchange resin

  • Analytical Equipment: HPLC with UV and/or Evaporative Light-Scattering Detector (ELSD), Ion Chromatography (IC) system, or ¹⁹F-NMR spectrometer.

Procedure for TFA Analysis (Ion Chromatography):

  • Sample Preparation: Accurately weigh and dissolve the peptide TFA salt in deionized water to a known concentration (e.g., 40 µg/mL)[5].

  • Chromatography:

    • Use an anion-exchange column (e.g., IonPac® AS14) with a suppressed conductivity detector[5].

    • The eluent is typically a sodium carbonate/sodium bicarbonate buffer.

    • Inject the sample and monitor for the TFA peak.

  • Quantification: Compare the peak area of the sample to a standard curve prepared from known concentrations of sodium trifluoroacetate to determine the TFA content.

Procedure for TFA/HCl Exchange:

  • Dissolve the peptide TFA salt in a 100 mM HCl solution[11].

  • Allow the solution to stand at room temperature for several minutes.

  • Freeze the solution rapidly using liquid nitrogen.

  • Lyophilize the frozen solution to dryness to obtain the peptide as its hydrochloride salt[11].

  • Repeat the process 1-2 more times to ensure complete removal of TFA[4].

  • Analyze the final product using Ion Chromatography or ¹⁹F-NMR to confirm the absence or significant reduction of TFA.

Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to this compound TFA salt.

Synthesis_and_Purification_Workflow cluster_synthesis Step 1: Peptide Coupling cluster_deprotection Step 2: Deprotection cluster_purification Step 3: Purification & Analysis start Fmoc-His(Trt)-OH + Aib-OtBu reagents1 Coupling Reagents (DIC, HOBt, DIPEA) reaction1 Coupling Reaction in DCM/THF start->reaction1 Reactants reagents1->reaction1 product1 Fmoc-His(Trt)-Aib-OtBu reaction1->product1 Yields reaction2 Cleavage of Trt & OtBu Protecting Groups product1->reaction2 Input reagents2 TFA / TIS in DCM reagents2->reaction2 product2 Crude this compound (TFA Salt) reaction2->product2 Yields hplc RP-HPLC Purification product2->hplc analysis Purity & TFA Analysis (IC, NMR) hplc->analysis tfa_exchange TFA Exchange (HCl / Lyophilization) analysis->tfa_exchange If TFA removal needed final_product Pure this compound (HCl or Acetate Salt) analysis->final_product If TFA salt is acceptable tfa_exchange->final_product

Caption: Workflow for the synthesis and purification of this compound.

GLP1_Signaling_Pathway cluster_membrane Pancreatic β-Cell cluster_cytosol Intracellular Signaling semaglutide Semaglutide (GLP-1 Analogue) glp1r GLP-1 Receptor semaglutide->glp1r Binds ac Adenylate Cyclase glp1r->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates epac2 Epac2 camp->epac2 Activates outcome Insulin Secretion (Glucose-Dependent) pka->outcome epac2->outcome

Caption: Simplified GLP-1 signaling pathway relevant to Semaglutide.

References

Technical Whitepaper: The Mechanism and Application of Fmoc-His-Aib-OH in Suppressing Racemization during Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of histidine into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is fraught with the significant risk of racemization, compromising the stereochemical integrity and biological activity of the final product. This technical guide provides an in-depth analysis of the underlying mechanism of histidine racemization and presents the use of the dipeptide building block, Fmoc-His-Aib-OH, as a robust solution. We detail its mechanism of action, which relies on a combination of pre-formed peptide bond stability and steric hindrance imparted by the α-aminoisobutyric acid (Aib) residue. This guide includes quantitative data on the extent of racemization with standard reagents, a detailed experimental protocol for the application of this compound, and workflow diagrams to aid researchers in its practical implementation.

The Challenge: Racemization of Histidine in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern peptide synthesis. However, certain amino acids are notoriously prone to side reactions, with histidine being a primary example. The principal challenge during the incorporation of Fmoc-His-OH is the loss of chiral purity at its α-carbon, a process known as racemization.

Mechanism of Racemization: The racemization of histidine is primarily facilitated by its imidazole side chain, particularly the π-nitrogen, during the carboxyl group activation step required for peptide bond formation. The process proceeds as follows:

  • Activation: The carboxyl group of Fmoc-His(Trt)-OH is activated by a coupling reagent (e.g., HBTU, HATU, or a carbodiimide like DIC) to form a highly reactive species, such as an active ester.

  • Enolization: The π-nitrogen of the imidazole ring acts as an internal base, abstracting the acidic proton from the α-carbon.

  • Planar Intermediate: This abstraction leads to the formation of a planar enolate or a related oxazolone intermediate.

  • Reprotonation: This planar intermediate can be reprotonated from either face with nearly equal probability, resulting in a mixture of the desired L-histidine and the undesired D-histidine enantiomers in the peptide sequence.

This side reaction is exacerbated by factors such as prolonged activation times, elevated temperatures, and the choice of coupling reagents.[1][2] The resulting diastereomeric impurities are often difficult to separate from the target peptide, leading to reduced yields and potentially altered biological activity.

The Solution: this compound Dipeptide Strategy

A highly effective strategy to mitigate histidine racemization is the use of pre-formed dipeptide building blocks, such as this compound.[3] This approach physically protects the vulnerable chiral center of the histidine residue. α-Aminoisobutyric acid (Aib) is an achiral, non-proteinogenic amino acid notable for the gem-dimethyl group on its α-carbon, which introduces significant steric hindrance and conformational constraints.[4]

Core Mechanism of Action: The protective action of this compound is twofold:

  • Peptide Bond Protection: By using a dipeptide, the histidine residue is already incorporated into a stable amide bond. Its carboxyl group is not activated during its introduction into the peptide chain, thereby bypassing the primary racemization pathway for this residue. The activation will instead occur on the carboxyl group of the C-terminal Aib.

  • Steric Hindrance: The two methyl groups on the α-carbon of the adjacent Aib residue create a sterically crowded environment. This bulkiness physically shields the α-carbon of the preceding histidine residue, hindering the approach of bases and reducing the likelihood of proton abstraction during subsequent activation and coupling cycles. This conformational rigidity is a key feature of Aib-containing peptides.[5]

The diagram below illustrates the racemization pathway for a standard Fmoc-His(Trt)-OH monomer versus the protective nature of the this compound dipeptide.

G Mechanism of Racemization Suppression cluster_0 Standard Fmoc-His(Trt)-OH Pathway cluster_1 This compound Strategy A Fmoc-L-His(Trt)-OH B Activation (e.g., DIC/Oxyma) A->B Coupling Step C Planar Oxazolone Intermediate B->C Imidazole-catalyzed α-proton abstraction C->A Reprotonation (Desired) D Fmoc-D-His(Trt)-OH (Racemized Product) C->D Reprotonation (Undesired) X Fmoc-L-His-Aib-OH Y Steric Shielding from Aib gem-dimethyl group X->Y Inherent Structure Z Suppressed α-proton abstraction at His Y->Z W Chiral Integrity Preserved Z->W

Caption: Racemization pathway vs. dipeptide steric protection.

Quantitative Data on Histidine Racemization

Coupling ConditionTemperature% D-His Isomer FormedReference
DIC/Oxyma in DMFRoom Temp.1.8%[6]
DIC/Oxyma in DMF55 °C31.0%[6]
HCTU/6-Cl-HOBt/DIPEA (0 min pre-activation)Room Temp.1.0%[1]
HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)Room Temp.7.8%[1]
Microwave-assisted (His(Trt) coupling)50 °C6.8%[7]
Microwave-assisted (His(Trt) coupling)90 °C>16%[7]
Table 1: Documented racemization levels for Fmoc-L-His(Trt)-OH in peptide synthesis.

To illustrate the efficacy of alternative strategies in suppressing this side reaction, the table below shows a comparison between Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, where the imidazole nitrogen is protected differently. This data serves as a proxy to demonstrate the potential for significant racemization reduction, similar to what is expected with the dipeptide strategy.

Histidine DerivativeCoupling Condition (Microwave)% D-His Isomer FormedReference
Fmoc-His(Trt)-OH50 °C, 10 min6.80%[7]
Fmoc-His(Boc)-OH50 °C, 10 min0.18%[7]
Fmoc-His(Trt)-OH90 °C>16%[7]
Fmoc-His(Boc)-OH90 °C0.81%[7]
Table 2: Comparative racemization levels using an alternative side-chain protection strategy.

Experimental Protocol: Incorporation of this compound

This section provides a representative protocol for the manual incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Resin: Pre-swollen peptide-resin with a free N-terminal amine.

  • Dipeptide: this compound (3 equivalents relative to resin loading).

  • Coupling Reagent: HATU (2.9 equivalents).

  • Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% piperidine in DMF (v/v).

  • Washing Solvents: DMF, Dichloromethane (DCM).

Procedure (Single Coupling Cycle):

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes. Note: Due to the steric hindrance of Aib, ensuring complete activation is crucial.

  • Coupling Reaction:

    • Add the activated dipeptide solution to the washed, deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Note: Coupling of sterically hindered residues like Aib may require longer reaction times than standard amino acids.

    • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to monitor the reaction progress. A negative result (colorless/yellow beads) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition:

    • The resin is now ready for the next deprotection and coupling cycle.

The workflow for a standard Fmoc-SPPS cycle is visualized below.

SPPS_Workflow start Resin Start: Peptide-Resin (Fmoc-AA-Resin) start->Resin end Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Couple this compound (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->end Final Peptide NextCycle->Deprotection Repeat for next amino acid

Caption: A standard Fmoc-SPPS cycle using this compound.

Decision Framework for Implementation

While the this compound strategy is highly effective, it involves a higher reagent cost compared to using a standard monomer. Therefore, its use should be judicious. The following decision tree provides a logical framework for researchers.

Decision_Tree Start Is Histidine present in the target peptide sequence? HighPurity Is exceptional stereochemical purity critical for the application (e.g., GMP therapeutic)? Start->HighPurity Yes UseStandard Use Fmoc-His(Trt)-OH with optimized, mild coupling conditions. Start->UseStandard No LongSynth Is the synthesis long or does it involve elevated temperatures (e.g., microwave synthesis)? HighPurity->LongSynth No UseSuppression Strongly consider a racemization-suppression strategy. HighPurity->UseSuppression Yes LongSynth->UseStandard No LongSynth->UseSuppression Yes Dipeptide Use this compound or an alternative protected dipeptide. UseSuppression->Dipeptide AltProtect Use an alternative monomer with enhanced side-chain protection (e.g., Fmoc-His(Boc)-OH). UseSuppression->AltProtect

Caption: Decision framework for using racemization suppression.

Conclusion

The racemization of histidine remains a significant obstacle in Fmoc-SPPS, capable of compromising the purity and function of synthetic peptides. The use of the dipeptide building block this compound provides a powerful and effective solution. Its mechanism of action, founded on the dual principles of peptide bond protection and steric hindrance from the Aib residue, effectively circumvents the chemical pathway leading to racemization. While associated with higher initial costs, the implementation of this strategy is strongly recommended for the synthesis of high-purity peptides, particularly for therapeutic applications or in challenging synthetic contexts, ensuring the production of chirally pure and reliable products.

References

The Strategic Incorporation of Fmoc-His-Aib-OH in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide Fmoc-His-Aib-OH, a cornerstone building block in modern peptide synthesis, offers a unique combination of properties that address critical challenges in medicinal chemistry. Its strategic application enables the development of more stable, potent, and targeted peptide therapeutics. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of GLP-1 receptor agonists and its emerging potential in antimicrobial and anticancer peptide design. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in leveraging this versatile dipeptide.

Core Applications of this compound in Peptide-Based Drug Discovery

This compound is a synthetic dipeptide composed of three key components:

  • Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the peptide, crucial for stepwise solid-phase peptide synthesis (SPPS).

  • His (Histidine): An amino acid with an imidazole side chain that is frequently involved in biological activity, including receptor binding, metal ion coordination, and enzymatic catalysis.[1] However, histidine is notably susceptible to racemization during peptide synthesis.[2] The use of a side-chain protecting group, such as Trityl (Trt), is often employed to mitigate this issue.[3][4]

  • Aib (α-aminoisobutyric acid): A non-proteinogenic amino acid characterized by a gem-dimethyl group at the α-carbon. This unique structure imparts significant conformational constraints, promoting the formation of stable helical structures in peptides.[5][6] This increased stability enhances resistance to proteolytic degradation, thereby improving the peptide's in vivo half-life.[5]

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Semaglutide , a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[1] The incorporation of the His-Aib motif at the N-terminus of GLP-1 analogues serves a dual purpose: the histidine residue is critical for receptor interaction, while the Aib residue protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1.[7]

Beyond GLP-1 analogues, the unique properties of the His-Aib motif are being explored in other therapeutic areas:

  • Antimicrobial Peptides (AMPs): The incorporation of histidine and Aib into peptide sequences is a promising strategy for developing novel antimicrobial agents.[8] Histidine's imidazole side chain can contribute to the peptide's activity in acidic environments, characteristic of microbial infections, while Aib enhances structural stability, a key feature of many potent AMPs.[8][9]

  • Anticancer Peptides (ACPs): The development of peptides with anticancer properties is a growing field of research.[10][11][12] The structural stability conferred by Aib, combined with the potential for histidine to interact with the tumor microenvironment, makes the His-Aib motif an interesting component in the design of novel ACPs.[13]

Quantitative Data on the Synthesis of Peptides Utilizing a His-Aib Motif

The efficiency of coupling dipeptide fragments like this compound is a critical factor in the overall yield and purity of the final peptide therapeutic. The choice of coupling reagent, in particular, can significantly impact the outcome. The following table summarizes purity data from the synthesis of Semaglutide using a Boc-protected His-Aib dipeptide, highlighting the influence of different condensing agents.

Dipeptide FragmentCoupling ReagentPurity of Crude SemaglutideMaximum ImpurityReference
Boc-His(Trt)-Aib-OHTBTU / DIEA72.088%6.843%[7]
Boc-His(Trt)-Aib-OHHATU / DIEA71.369%4.609%[7]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analogue

This protocol provides a generalized workflow for the manual or automated solid-phase synthesis of a GLP-1 analogue incorporating the His-Aib motif.

1. Resin Preparation:

  • Start with a suitable resin, such as a pre-loaded Fmoc-Gly-Wang resin.[6]

  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1 hour.[6]

2. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a 20% solution of piperidine in DMF.[3] The reaction is typically carried out for 5-15 minutes.[6]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.[6] A ninhydrin test can be performed to confirm the presence of a free amine.

  • Amino Acid Coupling:

    • For standard amino acids, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU, or DIC, 3-5 equivalents), and an additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.[14]

    • Add a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.[14]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

3. Coupling of the this compound Dipeptide:

  • In the final coupling steps, utilize the pre-formed Fmoc-His(Trt)-Aib-OH dipeptide.

  • Activate the dipeptide using a suitable coupling reagent (e.g., HATU/DIEA) and couple it to the N-terminus of the peptide chain on the resin.[7]

4. Side Chain Modification (for Semaglutide):

  • Selectively deprotect the side chain of the lysine residue to which the fatty acid moiety will be attached.

  • Couple the fatty acid side chain, which is typically activated as an ester, to the lysine side chain.

5. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the primary cleavage agent and scavengers (e.g., triisopropylsilane (TIS) and water) to protect sensitive amino acid side chains.[15] The cleavage reaction is usually carried out for 2-3 hours at room temperature.

6. Precipitation and Purification:

  • Filter the resin and precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.

  • Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualization of Relevant Pathways and Workflows

GLP-1 Receptor Signaling Pathway

The therapeutic effect of GLP-1 receptor agonists like Semaglutide is mediated through the activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR). The binding of the agonist initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion from pancreatic beta cells.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Analogue GLP-1 Analogue GLP1R GLP-1 Receptor GLP-1 Analogue->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Vesicles Insulin Vesicles PKA->Vesicles Promotes Exocytosis Epac2->Vesicles Promotes Exocytosis Insulin Insulin Secretion Vesicles->Insulin

GLP-1 Receptor Signaling Cascade
General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides using Fmoc chemistry on a solid support follows a cyclical process of deprotection, coupling, and washing.

SPPS_Workflow start Start: Resin with free amine coupling Couple Fmoc-AA-OH (with coupling reagents) start->coupling wash1 Wash (e.g., DMF) coupling->wash1 deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) wash1->deprotection wash2 Wash (e.g., DMF) deprotection->wash2 check Repeat for next amino acid? wash2->check check->coupling Yes cleavage Cleavage from Resin & Side-chain Deprotection check->cleavage No end Purified Peptide cleavage->end

Fmoc Solid-Phase Peptide Synthesis Cycle

Conclusion

This compound is a valuable and versatile dipeptide building block in medicinal chemistry. Its primary application in the synthesis of GLP-1 receptor agonists like Semaglutide has demonstrated its effectiveness in creating more stable and potent peptide therapeutics. The unique combination of a biologically active histidine residue and a conformationally constraining Aib residue addresses key challenges in peptide drug development. Furthermore, the emerging applications of the His-Aib motif in antimicrobial and anticancer peptide design suggest a broader potential for this dipeptide. The detailed protocols and pathway visualizations provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their drug discovery and development endeavors. As the field of peptide therapeutics continues to expand, the strategic use of such well-designed building blocks will be paramount to success.

References

Structural Characterization of Fmoc-His-Aib-OH by NMR: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-His-Aib-OH is a crucial dipeptide intermediate utilized in the synthesis of peptide-based therapeutics, most notably as a precursor for the GLP-1 receptor agonist, Semaglutide. A thorough understanding of its structural properties is paramount for quality control, process optimization, and ensuring the integrity of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution. This guide provides a comprehensive overview of the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure

This compound consists of a histidine (His) residue and an aminoisobutyric acid (Aib) residue. The N-terminus of the histidine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Chemical Structure: (S)-2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid

Predicted NMR Data

Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted proton chemical shifts (δ) in ppm for this compound. The ranges provided account for typical variations due to solvent effects and conformational averaging.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Fmoc Group
Fmoc-H1, H87.70 - 7.85dAromatic protons of the fluorenyl group.
Fmoc-H4, H57.55 - 7.70d or tAromatic protons of the fluorenyl group.
Fmoc-H2, H3, H6, H77.25 - 7.45t or mAromatic protons of the fluorenyl group.
Fmoc-CH₂4.30 - 4.50dMethylene protons adjacent to the oxygen.
Fmoc-CH4.15 - 4.30tMethine proton of the fluorenyl group.
Histidine Residue
His-NH (amide)8.00 - 8.50dAmide proton, coupling to His-αH.
His-Im-H28.50 - 9.00sImidazole ring proton.
His-Im-H4(5)7.00 - 7.50sImidazole ring proton.
His-αH4.50 - 4.80q or ddAlpha-proton of histidine.
His-βH₂, βH'₂3.00 - 3.30mBeta-protons of histidine, diastereotopic.
Aib Residue
Aib-NH (amide)7.80 - 8.30sAmide proton, no coupling to adjacent quaternary carbon.
Aib-CH₃ (x2)1.40 - 1.60sTwo magnetically equivalent methyl groups.
Carboxylic Acid
COOH10.0 - 12.0br sCarboxylic acid proton, often broad and may exchange with solvent.
Predicted ¹³C NMR Chemical Shifts

The table below outlines the predicted carbon-13 chemical shifts (δ) in ppm for this compound.

Carbon AssignmentPredicted Chemical Shift (ppm)
Fmoc Group
Fmoc-CO155.0 - 157.0
Fmoc-C946.0 - 48.0
Fmoc-CH₂O66.0 - 68.0
Fmoc-C4a, C4b143.0 - 145.0
Fmoc-C8a, C9a140.0 - 142.0
Fmoc-C1-C8 (aromatic)119.0 - 128.0
Histidine Residue
His-CO170.0 - 173.0
His-αC53.0 - 56.0
His-βC28.0 - 32.0
His-Im-C2134.0 - 137.0
His-Im-C4130.0 - 133.0
His-Im-C5116.0 - 119.0
Aib Residue
Aib-CO175.0 - 178.0
Aib-αC56.0 - 59.0
Aib-CH₃ (x2)24.0 - 27.0

Experimental Protocols

A detailed and robust experimental setup is critical for obtaining high-quality NMR data for structural elucidation.

Sample Preparation
  • Dissolution : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Commonly used solvents for peptides include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it minimizes the exchange of labile amide protons with the solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

  • Filtration : If any particulate matter is present, filter the sample through a glass wool plug directly into the NMR tube to prevent shimming issues and line broadening.

1D NMR Spectroscopy
  • ¹H NMR : Acquire a standard one-dimensional proton NMR spectrum to identify all proton-containing functional groups and to assess the purity of the sample.

  • ¹³C NMR : Acquire a proton-decoupled carbon-13 NMR spectrum to identify all unique carbon environments. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.

2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals and to gain insight into the three-dimensional structure, a suite of 2D NMR experiments is essential.[1]

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing the spin systems of the histidine and Fmoc moieties.

  • TOCSY (Total Correlation Spectroscopy) : A TOCSY experiment reveals correlations between all protons within a spin system, not just those that are directly coupled.[1] This is particularly useful for identifying all the protons belonging to the histidine residue from a single cross-peak.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, providing a powerful method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for assigning quaternary carbons (like the C=O groups and the Aib α-carbon) and for linking different spin systems together.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. This provides crucial distance restraints for determining the three-dimensional conformation of the dipeptide in solution.

Data Analysis and Interpretation

The process of spectral analysis involves a systematic assignment of all observed NMR signals to the corresponding nuclei in the this compound molecule.

Workflow for NMR Signal Assignment

NMR_Assignment_Workflow A Acquire 1D ¹H Spectrum B Identify Spin Systems (e.g., aromatic, aliphatic) A->B C Acquire 2D COSY & TOCSY B->C D Assign Protons within Spin Systems C->D E Acquire 2D HSQC D->E F Assign Directly Bonded Carbons E->F G Acquire 2D HMBC F->G H Assign Quaternary Carbons & Confirm Assignments G->H I Acquire 2D NOESY H->I J Determine Spatial Proximities & 3D Conformation I->J

Caption: Workflow for the assignment of NMR signals.

Key Signaling Pathways and Correlations

The following diagram illustrates the key through-bond (COSY/TOCSY) and through-space (NOESY) correlations expected for this compound.

NMR_Correlations cluster_Fmoc Fmoc Group cluster_His Histidine cluster_Aib Aib Fmoc_arom Aromatic Hs His_alphaH His-αH Fmoc_arom->His_alphaH NOE Fmoc_CH Fmoc-CH Fmoc_CH2 Fmoc-CH₂ Fmoc_CH->Fmoc_CH2 J Fmoc_CH2->His_alphaH NOE His_NH His-NH His_NH->His_alphaH J His_betaH His-βH₂ His_alphaH->His_betaH J Aib_NH Aib-NH His_alphaH->Aib_NH NOE His_Im Imidazole Hs His_betaH->His_Im J (long range) His_betaH->His_Im NOE Aib_CH3 Aib-CH₃ Aib_NH->Aib_CH3 NOE

Caption: Key NMR correlations in this compound.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a multi-faceted process that relies on a combination of 1D and 2D NMR experiments. While experimental data for this specific molecule is not widely published, a systematic approach based on predicted chemical shifts and standard peptide NMR protocols allows for its complete and unambiguous structural assignment. This detailed characterization is essential for ensuring the quality and consistency of this important synthetic intermediate in the pharmaceutical industry.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Fmoc-His-Aib-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the dipeptide Fmoc-His-Aib-OH. The document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the experimental workflow and predicted fragmentation pathways. This guide is intended to assist researchers and professionals in the fields of analytical chemistry, peptide chemistry, and drug development in the characterization of this and similar molecules.

Introduction

This compound is a protected dipeptide composed of N-terminally Fmoc-protected L-Histidine and α-aminoisobutyric acid (Aib). The analysis of such modified peptides by mass spectrometry is crucial for identity confirmation, purity assessment, and structural elucidation. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for this purpose, providing information on the molecular weight and fragmentation pattern of the molecule. This guide will focus on the application of ESI-MS/MS for the analysis of this compound, including the trityl (Trt) protected form of Histidine, Fmoc-His(Trt)-Aib-OH. The molecular formula for Fmoc-His(Trt)-Aib-OH is C44H40N4O5 with a formula weight of 704.83 g/mol [1].

Experimental Protocols

A generalized experimental protocol for the analysis of this compound using ESI-MS/MS is detailed below. This protocol can be adapted based on the specific instrumentation available.

Sample Preparation
  • Dissolution: Dissolve the Fmoc-His(Trt)-Aib-OH sample in a suitable solvent. A common solvent choice is a mixture of acetonitrile (ACN) and water (H2O) with a small amount of formic acid (FA) to facilitate protonation. A typical starting concentration is 1 mg/mL.

  • Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µM in a solvent compatible with ESI, such as 50:50 ACN:H2O with 0.1% FA.

  • LC-MS Analysis: For analysis by liquid chromatography-mass spectrometry (LC-MS), the sample can be injected directly onto a C18 reversed-phase column. The mobile phases would typically be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile A gradient elution from low to high organic content is used to separate the analyte from impurities before it enters the mass spectrometer.

Mass Spectrometry Parameters

The following are typical starting parameters for ESI-MS/MS analysis on a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 100 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 250 - 350 °C
MS1 Scan Range m/z 100 - 1000
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Gas Argon
Collision Energy 10 - 40 eV (ramped or set for specific precursor)

Data Presentation

The expected mass spectral data for Fmoc-His(Trt)-Aib-OH is summarized below. The exact m/z values may vary slightly based on the instrument calibration and the adducts formed.

Expected Molecular Ions and Adducts
Ion SpeciesFormulaCalculated m/z
[M+H]+[C44H41N4O5]+705.31
[M+Na]+[C44H40N4O5Na]+727.29
[M+K]+[C44H40N4O5K]+743.26
Predicted Major Fragment Ions in MS/MS

The fragmentation of Fmoc-protected peptides often involves characteristic losses of the Fmoc group or its derivatives, as well as backbone cleavages to produce b- and y-type ions.

Fragment IonDescriptionPredicted m/z
[M+H - Trt]+Loss of the trityl group463.20
[M+H - Fmoc]+Loss of the Fmoc group483.24
[Fmoc-His(Trt)]+ (b2-ion)b2-ion containing Fmoc-His(Trt)619.26
[Aib-OH+H]+ (y1-ion)y1-ion containing Aib104.07
[Fmoc-CH2]+Fragment from Fmoc group179.08
[Fmoc]+Fmoc cation223.08
[Trt]+Trityl cation243.12

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_processing Data Processing dissolution Dissolution in ACN/H2O/FA dilution Dilution to 1-10 µM dissolution->dilution lc_separation LC Separation (Optional) dilution->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan MS1 Scan (Precursor Ion) esi_ionization->ms1_scan cid_fragmentation CID Fragmentation ms1_scan->cid_fragmentation ms2_scan MS2 Scan (Fragment Ions) cid_fragmentation->ms2_scan data_acquisition Data Acquisition ms2_scan->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation

Caption: Experimental workflow for MS analysis.

Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation pathway of the protonated molecular ion of Fmoc-His(Trt)-Aib-OH.

fragmentation_pathway cluster_fragments Major Fragments parent [M+H]+ (m/z 705.31) Fmoc-His(Trt)-Aib-OH loss_trt [M+H - Trt]+ (m/z 463.20) parent->loss_trt - Trityl loss_fmoc [M+H - Fmoc]+ (m/z 483.24) parent->loss_fmoc - Fmoc b2_ion b2-ion [Fmoc-His(Trt)]+ (m/z 619.26) parent->b2_ion Peptide Bond Cleavage y1_ion y1-ion [Aib-OH+H]+ (m/z 104.07) parent->y1_ion Peptide Bond Cleavage fmoc_ch2 [Fmoc-CH2]+ (m/z 179.08) b2_ion->fmoc_ch2 Further Fragmentation trt_ion [Trt]+ (m/z 243.12) b2_ion->trt_ion Further Fragmentation

Caption: Predicted fragmentation of Fmoc-His(Trt)-Aib-OH.

References

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of Fmoc-His(Trt)-Aib-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-His(Trt)-Aib-OH. The synthesis of peptides containing the sterically hindered α-aminoisobutyric acid (Aib) residue and the racemization-prone Histidine (His) residue presents unique challenges. This protocol outlines optimized conditions to achieve efficient coupling and minimize side reactions, yielding a high-purity product. The use of a trityl (Trt) protecting group for the imidazole side chain of Histidine is crucial to prevent side reactions during synthesis.

Challenges in Synthesis

The synthesis of peptides containing Aib and His residues requires careful optimization of coupling and deprotection steps.[1][2][3]

  • Steric Hindrance of Aib: The α,α-disubstituted nature of Aib creates significant steric hindrance, which can lead to incomplete coupling reactions.[1][4][5] To overcome this, forcing conditions such as the use of potent coupling reagents, elevated temperatures, and/or extended reaction times are often necessary.[2][6][7] Microwave-assisted SPPS has been shown to be particularly effective in driving these difficult couplings to completion.[1][8]

  • Histidine Racemization: The imidazole ring of the Histidine side chain can act as a base, catalyzing the abstraction of the α-proton and leading to racemization during activation and coupling.[9] The use of the trityl (Trt) protecting group on the imidazole nitrogen helps to mitigate this issue.[10]

Experimental Protocol

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.

1. Resin Selection and Preparation

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of C-terminal acid peptides, as it allows for mild cleavage conditions that keep the side-chain protecting groups intact if desired.

  • Procedure:

    • Swell 2-CTC resin (1.0 g, loading capacity ~0.1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

    • Drain the DCM.

2. Loading of the First Amino Acid (Fmoc-Aib-OH)

  • Reagents:

    • Fmoc-Aib-OH (2 equivalents relative to resin loading)

    • Diisopropylethylamine (DIPEA) (4 equivalents relative to resin loading)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Fmoc-Aib-OH in DCM.

    • Add DIPEA to the amino acid solution.

    • Add the solution to the swelled resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

    • Dry the resin under vacuum.

3. Fmoc Deprotection

  • Reagent: 20% Piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin sequentially with DMF (5x) and DCM (3x).

4. Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH)

  • Reagents:

    • Fmoc-His(Trt)-OH (3 equivalents)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents)

    • Diisopropylethylamine (DIPEA) (6 equivalents)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a separate vial, dissolve Fmoc-His(Trt)-OH and HATU in DMF.

    • Add DIPEA to the solution to pre-activate the amino acid for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours. A longer coupling time may be required due to the steric hindrance of the N-terminal Aib residue.[6]

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin sequentially with DMF (5x) and DCM (3x).

5. Cleavage of the Dipeptide from the Resin

  • Reagent: Cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[11]

  • Procedure:

    • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin in a fume hood. The yellow color of the solution is due to the release of the trityl cation.[12][13]

    • Agitate the mixture at room temperature for 2-3 hours.[11]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

6. Purification and Characterization

  • Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide should be characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

Data Presentation

ParameterValue/ConditionReference/Note
Resin 2-Chlorotrityl chlorideMild cleavage conditions
Scale 0.1 mmol
First Amino Acid Fmoc-Aib-OH (2 eq.)
Loading Base DIPEA (4 eq.)
Loading Time 2-4 hours
Deprotection Reagent 20% Piperidine in DMF
Deprotection Time 5 min + 15 min
Second Amino Acid Fmoc-His(Trt)-OH (3 eq.)Trityl protection for side chain
Coupling Reagent HATU (2.9 eq.)Potent coupling agent
Coupling Base DIPEA (6 eq.)
Coupling Time 2-4 hoursMonitor with Kaiser test
Cleavage Cocktail TFA/TIS/Water (95:2.5:2.5)[11]
Cleavage Time 2-3 hours[11]

Mandatory Visualization

SPPS_Workflow cluster_resin_prep 1. Resin Preparation cluster_loading 2. First Amino Acid Loading cluster_cycle 3. Elongation Cycle cluster_cleavage 4. Cleavage and Deprotection Swell_Resin Swell 2-CTC Resin in DCM Load_Aib Load Fmoc-Aib-OH with DIPEA in DCM Swell_Resin->Load_Aib Cap Cap Unreacted Sites Load_Aib->Cap Wash_1 Wash (DCM, DMF) Cap->Wash_1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Deprotection Wash_2 Wash (DMF, DCM) Deprotection->Wash_2 Coupling Couple Fmoc-His(Trt)-OH (HATU/DIPEA) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Cleavage Cleave with TFA/TIS/Water Wash_3->Cleavage Precipitate Precipitate with Cold Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Workflow for the solid-phase synthesis of Fmoc-His(Trt)-Aib-OH.

References

Application Notes and Protocols for Coupling Fmoc-His-Aib-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Coupling Fmoc-His-Aib-OH

The synthesis of peptides containing the this compound sequence via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to two primary factors: the steric hindrance of the α-aminoisobutyric acid (Aib) residue and the propensity of histidine to racemize during activation. The bulky nature of Aib can impede the approach of the activated amino acid, leading to incomplete coupling and lower yields. Simultaneously, the imidazole side chain of histidine can act as an intramolecular base, catalyzing the formation of an optically inactive enolate intermediate and resulting in a loss of stereochemical integrity.

This document provides a comprehensive guide to selecting appropriate coupling reagents and optimizing protocols to successfully incorporate the this compound moiety while minimizing side reactions.

Choosing the Right Coupling Reagent: A Comparative Overview

The selection of a suitable coupling reagent is paramount for the efficient and stereochemically pure synthesis of His-Aib sequences. The ideal reagent must be highly reactive to overcome the steric hindrance of Aib, while simultaneously minimizing the risk of histidine racemization.

Key Considerations for Reagent Selection:
  • Reactivity: Uronium/aminium and phosphonium salt-based reagents are generally more reactive than carbodiimides and are often preferred for sterically hindered couplings.

  • Racemization Suppression: The addition of additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial for suppressing racemization, particularly when using carbodiimide or uronium/aminium reagents. More recent developments have incorporated these additives directly into the structure of the coupling reagent.

  • Side Reactions: Guanidinylation of the free N-terminus can occur with excess uronium/aminium reagents. Pre-activation of the amino acid can mitigate this side reaction.

Quantitative Comparison of Coupling Reagents for Histidine Racemization

While specific data for the this compound coupling is limited, studies on model peptides provide valuable insights into the performance of various coupling reagents in minimizing histidine racemization. The following table summarizes the extent of racemization observed when coupling Fmoc-L-His(Trt)-OH to L-Leu-OtBu.

Coupling ReagentBaseD-His Isomer (%)Reference
DIC/Oxyma-1.8[1]
DIC/HOBt-5.1
PyBOPDIPEA7.9
HBTUDIPEA10.3
HATUDIPEA11.2
EDCI/HOBt-16.2
HATUNMM20.3

This data is based on the coupling of Fmoc-L-His(Trt)-OH with L-Leu-OtBu and serves as a comparative guide. The actual extent of racemization can vary depending on the specific sequence, reaction conditions, and pre-activation time.

Recommended Coupling Reagents for Fmoc-His(Trt)-OH

Based on available literature, the following reagents are recommended for coupling Fmoc-His(Trt)-OH, particularly in challenging sequences:

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium salt-based reagent is highly recommended for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[2][3] It has demonstrated remarkable resistance to racemization.[3]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): As a third-generation uronium reagent, COMU offers high coupling efficiency, reduced epimerization, and a better safety profile than HBTU and HATU.[4] It is particularly effective for sterically hindered couplings.[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): While prone to causing some racemization with histidine, HATU's high reactivity makes it a viable option for overcoming the steric hindrance of Aib, especially when coupling times are minimized.

  • DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): This combination provides a good balance of reactivity and racemization suppression.[1] OxymaPure has been shown to be superior to HOBt in minimizing racemization.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin. The use of Fmoc-His(Trt)-OH is assumed, as the trityl protecting group on the imidazole side chain is standard in Fmoc-SPPS to prevent side reactions.

General SPPS Workflow for Coupling

The following diagram illustrates the general workflow for a single coupling cycle in SPPS.

SPPS_Workflow Resin Resin-NH-Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-His(Trt)-Aib-OH + Coupling Reagent + Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Protocol 1: Coupling using DEPBT

This protocol is recommended to minimize racemization of the histidine residue.

  • Resin Preparation: Swell the Aib-loaded resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), DEPBT (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser or TNBS test).

  • Washing: Wash the resin with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

Protocol 2: Coupling using COMU

This protocol is recommended for its high efficiency in sterically hindered couplings.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and COMU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated solution to the resin and agitate at room temperature for 1-2 hours. Monitor the reaction progress.

  • Washing: Follow step 6 from Protocol 1.

Protocol 3: Coupling using DIC/OxymaPure

This protocol offers a good balance between cost-effectiveness, reactivity, and low racemization.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin, followed by the addition of DIC (3 eq.). Agitate at room temperature for 2-4 hours. Monitor the reaction progress.

  • Washing: Follow step 6 from Protocol 1.

Navigating the Challenges: A Logical Approach

The successful coupling of this compound requires a systematic approach to address the inherent challenges. The following diagram outlines the logical relationships and decision-making process.

Coupling_Challenges Start This compound Coupling Challenge1 Steric Hindrance (Aib) Start->Challenge1 Challenge2 Histidine Racemization Start->Challenge2 Solution1 High Reactivity Reagents (e.g., HATU, COMU) Challenge1->Solution1 Solution2 Low Racemization Reagents (e.g., DEPBT, DIC/Oxyma) Challenge2->Solution2 Optimization Optimization of Conditions - Temperature - Coupling Time - Base Selection Solution1->Optimization Solution2->Optimization Success Successful Coupling (High Yield & Purity) Optimization->Success

Caption: Decision-making workflow for addressing challenges in this compound coupling.

Conclusion

The coupling of this compound in SPPS is a demanding but achievable synthetic step. By carefully selecting a highly reactive coupling reagent that also minimizes racemization, such as DEPBT or COMU, and by optimizing the reaction conditions, researchers can successfully synthesize peptides containing this challenging dipeptide sequence with high yield and purity. The protocols and data presented in these application notes provide a solid foundation for developing robust and efficient synthetic strategies for such complex peptides.

References

Application Notes and Protocols for the Deprotection of Fmoc-His(Trt)-Aib-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide building block, Fmoc-His(Trt)-Aib-OH, is a critical component in the synthesis of complex peptides, including therapeutic agents like Semaglutide analogues.[1][2] It incorporates the sterically hindered, helix-inducing amino acid α-aminoisobutyric acid (Aib) and a Histidine residue with a trityl (Trt) protected side chain.[3][4] The Trt group is essential for shielding the imidazole side chain of Histidine, thereby preventing common side reactions such as racemization and acylation during peptide coupling.[4][5]

Proper deprotection of this dipeptide during Solid-Phase Peptide Synthesis (SPPS) is crucial for achieving high purity and yield of the target peptide. This process occurs in two distinct stages:

  • N-terminal Fmoc Group Removal: A repetitive step during peptide chain elongation to expose the N-terminal amine for subsequent coupling.

  • Final Cleavage and Side-Chain Deprotection: A terminal step to cleave the completed peptide from the solid support and simultaneously remove the side-chain protecting groups, including the Trt group from Histidine.

These application notes provide detailed protocols and conditions for both deprotection stages, tailored for sequences incorporating the Fmoc-His(Trt)-Aib-OH moiety.

Data Summary: Reagents and Conditions

Effective deprotection requires careful selection of reagents and conditions to maximize efficiency while minimizing side reactions. The following tables summarize common reagents for both N-terminal Fmoc removal and final cleavage.

Table 1: Reagents for N-terminal Fmoc Deprotection

ReagentConcentration & SolventTypical Reaction TimeKey Considerations
Piperidine20% (v/v) in DMF5-20 minutesThe most common and effective reagent for Fmoc removal.[6]
4-Methylpiperidine (4-MP)20% (v/v) in DMF5-20 minutesAn effective alternative to piperidine with similar efficiency.[6][7]
Piperazine (PZ)10% (w/v) in 9:1 DMF/Ethanol10-20 minutesA less toxic alternative, though it may be less efficient for sterically hindered residues.[7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-5% (v/v) in DMF2-10 minutesA non-nucleophilic base useful for difficult sequences prone to aggregation; however, it may promote aspartimide formation.[5][6]

Table 2: Common Cocktails for Final Cleavage & Trt Deprotection

Cleavage Cocktail (Reagent)Composition (v/v/w)Typical Reaction TimeSuitability and Scavenger Function
TFA / TIS / H₂O 95 : 2.5 : 2.52-4 hoursGeneral Purpose. Recommended for most sequences, especially those with Trt-protected His, Asn, or Gln. TIS (Triisopropylsilane) is a scavenger that effectively captures the released trityl cations.[8]
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT82.5 : 5 : 5 : 5 : 2.52-4 hours
TFA / H₂O 95 : 51-4 hoursSimple Peptides. Suitable for peptides without sensitive residues like Trp, Met, or Cys. Not recommended for Trt deprotection due to lack of specific scavengers.[4]
TFA / DCM / TIS 1 : 97 : 230-60 minutesFor Very Acid-Sensitive Resins. Used for cleaving protected peptide fragments from resins like 2-Chlorotrityl.[9]

Experimental Protocols

Protocol 1: N-terminal Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group from the N-terminus of the peptide chain during SPPS, enabling the subsequent coupling of the next amino acid.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[6]

  • DMF (Peptide synthesis grade)

  • Solid-Phase Peptide Synthesis vessel

  • Shaker or nitrogen bubbling system

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 5 mL per gram of resin).

  • Deprotection: Add the 20% piperidine/DMF solution to the resin (10 mL per gram of resin). Agitate the mixture using a shaker or by bubbling nitrogen for an initial 3 minutes.

  • Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine/DMF and continue agitation for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 5 mL per gram of resin) to ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a colorimetric test (e.g., Kaiser test) on a small sample of beads to confirm the presence of a free primary amine, indicating successful Fmoc removal.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol describes the final step after peptide synthesis is complete: cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups, including Trt from Histidine.

Materials:

  • Dry, fully protected peptide-resin

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v)

  • Cold diethyl ether (or methyl tert-butyl ether)

  • Reaction vessel (e.g., scintillation vial or round-bottom flask)

  • Centrifuge and tubes

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.

  • Adding the Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin (approx. 5-10 mL per gram of resin). Ensure the resin is fully submerged.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

    • Observation: A deep yellow color should develop in the solution, which is characteristic of the stable trityl carbocation released from the His side chain, indicating successful Trt group removal.[4][8] If TIS is added, this yellow color should subsequently fade to clear.[8]

  • Peptide Filtration: Filter the reaction mixture through a syringe filter or a fritted funnel to separate the resin beads from the TFA solution containing the cleaved peptide.

  • Resin Wash: Wash the resin beads 2-3 times with a small volume of fresh TFA or dichloromethane (DCM) to recover any remaining peptide. Combine the filtrates.

  • Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

  • Isolation: Centrifuge the mixture for 5-10 minutes at low speed to pellet the peptide. Carefully decant the ether.

  • Washing the Peptide: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups. After each wash, re-pellet the peptide by centrifugation.

  • Drying: After the final wash and decanting, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

cluster_SPPS_Cycle SPPS Elongation Cycle Fmoc_Deprotection 1. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Wash_1 2. DMF Wash Fmoc_Deprotection->Wash_1 Coupling 3. Amino Acid Coupling (e.g., HATU/DIPEA) Wash_1->Coupling Wash_2 4. DMF Wash Coupling->Wash_2 Capping 5. Capping (Optional) (Acetic Anhydride) Wash_2->Capping If coupling is incomplete Repeat Repeat Cycle for Each Amino Acid Wash_2->Repeat If coupling is complete Capping->Repeat Start Start: Resin with First Amino Acid Start->Fmoc_Deprotection Repeat->Fmoc_Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Final_Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Purified Peptide Purification->Final_Peptide

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

cluster_Fmoc N-terminal Fmoc Deprotection cluster_Final Final Cleavage & Side-Chain Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine H₂N-Peptide-Resin (Free Amine) Fmoc_Peptide->Free_Amine in DMF Piperidine + Piperidine (Base) Byproduct + Dibenzofulvene-Piperidine Adduct Protected_Peptide Boc-His(Trt)-Peptide-Resin Free_Peptide H-His-Peptide-OH (Free Peptide) Protected_Peptide->Free_Peptide 2-3 hours TFA + TFA / TIS / H₂O Byproducts + Trityl Cation (scavenged by TIS) + Resin Fragments + Other Protecting Groups

Caption: Chemical pathways for Fmoc and side-chain deprotection.

References

Application Notes & Protocols: Synthesis of Semaglutide using Fmoc-His-Aib-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Semaglutide is a potent glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes and obesity. Its structure comprises a 31-amino acid peptide backbone, modified at lysine-26 with a spacer and a C18 fatty acid moiety. This modification enhances the drug's half-life, allowing for once-weekly administration. The synthesis of Semaglutide is a complex process, often accomplished through solid-phase peptide synthesis (SPPS). A key challenge in the synthesis is the prevention of racemization of the N-terminal histidine residue. The use of the dipeptide building block, Fmoc-His-Aib-OH, where Aib is aminoisobutyric acid, has been explored to mitigate this issue. These application notes provide a detailed protocol for the synthesis of Semaglutide utilizing this dipeptide fragment strategy, along with purification and characterization methods.

Data Presentation

Table 1: Purification of Synthetic Semaglutide

Purification StepInitial Purity (%)Purity after Step (%)Recovery Rate (%)Sample Loading (% of column capacity)
Case 1: Low Initial Purity
Primary Purification (C8 RP-HPLC)59.6594.56800.6
Secondary Purification (C8 RP-HPLC)94.5699.65710.56
Overall 59.65 99.65 56.8 -
Case 2: High Initial Purity
Single Step Purification (C8 RP-HPLC)82.7599.15710.62

Data compiled from a case study on Semaglutide purification.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Semaglutide Backbone

This protocol outlines the manual solid-phase synthesis of the Semaglutide peptide backbone on a pre-loaded Fmoc-Gly-Wang resin. The synthesis utilizes a standard Fmoc/tBu strategy, incorporating the Fmoc-His(Trt)-Aib-OH dipeptide at the N-terminus.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids (including side-chain protection where necessary, e.g., Pbf for Arg, Trt for Gln and His, tBu for Tyr, Ser, Thr, Asp, Glu)

  • Fmoc-His(Trt)-Aib-OH

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

  • Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Reagents for side chain attachment (see Protocol 2)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

Protocol:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 15-20 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Semaglutide sequence, working from the C-terminus to the N-terminus. For the final coupling at the N-terminus, use the dipeptide Fmoc-His(Trt)-Aib-OH.

  • Side Chain Modification (at Lys26): Follow Protocol 2 for the attachment of the fatty acid moiety to the lysine at position 26.

  • Final Deprotection: After coupling the final dipeptide, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

Side Chain Acylation at Lysine-26

This protocol describes the orthogonal deprotection of the Lys(Mmt) side chain and subsequent acylation to introduce the fatty acid moiety.

Materials:

  • Semaglutide peptide-resin with Fmoc-Lys(Mmt)-OH incorporated at position 26.

  • 1% TFA in DCM

  • DMF

  • DIEA

  • Fmoc-AEEA-OH (8-(Fmoc-amino)-3,6-dioxaoctanoic acid)

  • Fmoc-Glu-OtBu

  • Octadecanedioic acid mono-tert-butyl ester

  • Coupling reagents (DIC/HOBt)

  • 20% piperidine in DMF

Protocol:

  • Selective Mmt Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with 1% TFA in DCM for 30 minutes, repeating as necessary until the yellow color of the Mmt cation is no longer observed in the effluent.

    • Wash the resin with DCM and DMF.

    • Neutralize the resin with 10% DIEA in DMF.

  • Spacer and Linker Coupling:

    • Sequentially couple two units of Fmoc-AEEA-OH, followed by Fmoc-Glu-OtBu, using the standard coupling protocol (Protocol 1, step 3). Perform Fmoc deprotection (Protocol 1, step 2) after each coupling.

  • Fatty Acid Coupling:

    • Couple octadecanedioic acid mono-tert-butyl ester using the standard coupling protocol.

  • Final Main Chain Synthesis: Continue with the synthesis of the remaining N-terminal amino acids of the main peptide chain as described in Protocol 1.

Cleavage and Deprotection

Protocol:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Purification of Crude Semaglutide

Protocol:

  • Sample Preparation: Dissolve the crude Semaglutide in an appropriate solvent, such as a mixture of acetonitrile and water.

  • Primary Purification (if necessary):

    • Column: C8 reversed-phase HPLC column (e.g., Ultisil® XB-C8, 10μm, 120Å).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient of mobile phase B.

    • Detection: UV at 220 nm.

    • Collect fractions containing the main peak.

  • Secondary Purification:

    • Column: C8 reversed-phase HPLC column (e.g., Xtimate® C8, 10μm, 120Å).

    • Mobile Phase and Gradient: Similar to primary purification, may require optimization.

    • Detection: UV at 220 nm.

    • Pool the fractions with the desired purity.

  • Lyophilization: Lyophilize the purified fractions to obtain the final Semaglutide product as a white powder.

Visualizations

Semaglutide Signaling Pathway

Semaglutide_Signaling_Pathway Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to G_Protein G-Protein (Gs) GLP1R->G_Protein Activates Glucagon_Secretion ↓ Glucagon Secretion GLP1R->Glucagon_Secretion Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Appetite ↓ Appetite GLP1R->Appetite AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Insulin_Biosynthesis ↑ Insulin Biosynthesis PKA->Insulin_Biosynthesis EPAC2->Insulin_Secretion Semaglutide_Synthesis_Workflow Start Start: Fmoc-Gly-Wang Resin SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Start->SPPS Lys_Mod Lys(Mmt) Deprotection & Side Chain Acylation SPPS->Lys_Mod His_Aib Coupling of Fmoc-His(Trt)-Aib-OH SPPS->His_Aib Lys_Mod->SPPS Cleavage Cleavage from Resin & Global Deprotection His_Aib->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization End Final Product: Semaglutide Lyophilization->End

References

Application Notes and Protocols for Incorporating Fmoc-His-Aib-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, conformation, and biological activity. The dipeptide Fmoc-His-Aib-OH, combining L-histidine (His) with the sterically hindered α-aminoisobutyric acid (Aib), presents unique advantages. The Aib residue is a strong helix inducer, promoting stable secondary structures in peptides.[1] In the context of therapeutic peptides like Glucagon-Like Peptide-1 (GLP-1) receptor agonists, substituting the native alanine at position 8 with Aib confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), significantly extending the peptide's half-life and therapeutic window.[2][3]

However, the synthesis of peptides containing this dipeptide motif is not without its challenges. The steric hindrance of the Aib residue can lead to sluggish and incomplete coupling reactions, while the imidazole side chain of histidine is known to be susceptible to racemization during activation.[4][5] These application notes provide detailed protocols and data to guide researchers in successfully incorporating this compound into complex peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation: Synthesis Efficiency and Purity

The choice of synthesis strategy can significantly impact the overall yield and purity of peptides containing the His-Aib motif. The following tables summarize key quantitative data from studies on the synthesis of a GLP-1 analog containing this sequence.

Table 1: Comparison of Solid-Phase vs. Liquid-Phase Synthesis of a GLP-1 Analog Containing His-Aib

Synthesis MethodReported YieldReported PurityReference
Solid-Phase Peptide Synthesis (SPPS)~16%-[6][7]
Liquid-Phase Fragment Condensation~60%>98%[6][7]

Table 2: Characterization Data for a Purified GLP-1 Analog (Aib⁸,³⁵)GLP-1(7-36)NH₂

Characterization MethodResultReference
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purity of ≥99.9%[8]
Mass SpectrometryConsistent with expected molecular weight[9][10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing the His-Aib Motif

This protocol outlines a general procedure for the manual or automated Fmoc-SPPS of a peptide sequence containing the this compound dipeptide.

1. Resin Selection and Preparation:

  • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour before the first amino acid coupling.[11]

2. Amino Acid Coupling:

  • Standard Amino Acid Coupling: For standard Fmoc-protected amino acids, use a 3-5 fold molar excess of the amino acid, a suitable coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma), and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.[11] Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Incorporation of this compound:

    • Due to the steric hindrance of the Aib residue, a more robust coupling strategy is recommended.

    • Use a 3-5 fold molar excess of Fmoc-His(Trt)-Aib-OH. The trityl (Trt) protecting group on the histidine side chain is standard for Fmoc chemistry.

    • Employ a coupling reagent known to be effective for hindered couplings, such as COMU or a combination of DIC and Oxyma.[4]

    • Extend the coupling time to 4-6 hours or consider a double coupling (repeating the coupling step with fresh reagents) to ensure complete reaction.

    • Monitoring the coupling reaction is crucial (see Protocol 3).

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.[11]

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

4. Repetitive Cycles:

  • Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.

5. Cleavage and Global Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Allow the cleavage reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding cold diethyl ether to the TFA filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: Monitoring Coupling and Deprotection Reactions

Ensuring complete coupling and deprotection at each step is critical for obtaining a high-purity final product.

1. Monitoring Fmoc Deprotection:

  • The removal of the Fmoc group can be monitored by UV spectroscopy. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm.[12] Collect the filtrate from the deprotection step and measure its absorbance to quantify the amount of Fmoc group removed.

2. Monitoring Coupling Reactions (Qualitative):

  • Kaiser Test (Ninhydrin Test): This is a colorimetric test to detect the presence of free primary amines on the resin.[12]

    • Take a small sample of resin beads after the coupling reaction and wash them thoroughly.

    • Add a few drops of ninhydrin solutions A, B, and C and heat for 5 minutes.

    • A blue or purple color indicates incomplete coupling (presence of free amines), while a yellow or colorless result suggests a complete reaction.

Protocol 3: Peptide Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Analyze the purity of the crude and purified peptide by analytical RP-HPLC.[1][13]

  • A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% TFA.

  • The peptide is detected by UV absorbance at 214 nm and 280 nm.

2. Mass Spectrometry (MS):

  • Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14] The observed mass should correspond to the calculated theoretical mass of the peptide.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Coupling Fmoc-AA Coupling Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 Repeat Repeat for next AA Wash2->Repeat n cycles Repeat->Coupling Cleavage Cleavage & Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Characterization (MS) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

GLP-1 Receptor Signaling Pathway

The His-Aib motif is crucial for the function of several GLP-1 receptor agonists. The following diagram illustrates the primary signaling cascade initiated upon agonist binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells.

GLP1_Signaling cluster_membrane Cell Membrane GLP1R GLP-1R G_Protein Gs Protein GLP1R->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces GLP1_Agonist GLP-1 Agonist (with His-Aib) GLP1_Agonist->GLP1R G_Protein->AC activates PKA PKA cAMP->PKA activates EPAC2 Epac2 cAMP->EPAC2 activates Insulin Insulin Secretion PKA->Insulin EPAC2->Insulin

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.[6][15]

Troubleshooting

Problem: Incomplete coupling of this compound.

  • Possible Cause: Steric hindrance from the Aib residue.

  • Solution:

    • Increase the coupling time.

    • Perform a double coupling.

    • Use a more powerful coupling reagent like COMU.

    • Consider elevating the temperature slightly (e.g., to 40-50°C), but be mindful of the increased risk of racemization for histidine.

Problem: Racemization of the histidine residue.

  • Possible Cause: The basicity of the imidazole side chain can catalyze epimerization during activation.

  • Solution:

    • Use a histidine derivative with a side-chain protecting group that reduces the basicity of the imidazole ring, such as Boc or Mbom, although these may require different cleavage conditions.[16]

    • Employ coupling conditions that minimize the time the activated carboxyl group is exposed to base before reacting with the amine. In situ activation methods are preferred.

    • Use coupling reagents known to suppress racemization, such as DEPBT.[5]

Problem: Aggregation of the growing peptide chain.

  • Possible Cause: Formation of secondary structures on the resin, particularly with hydrophobic or β-sheet-forming sequences.

  • Solution:

    • Use a lower substitution resin.[17]

    • Incorporate pseudoproline dipeptides at strategic locations to disrupt secondary structure formation.

    • Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a small percentage of dimethyl sulfoxide (DMSO) in DMF.

By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate the valuable this compound dipeptide into complex peptide sequences, paving the way for the development of more stable and potent peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-His(Trt)-Aib-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective utilization of Fmoc-His(Trt)-Aib-OH in automated solid-phase peptide synthesis (SPPS). The incorporation of the sterically hindered α-aminoisobutyric acid (Aib) residue can enhance the helical stability of peptides, making this dipeptide a valuable building block in drug discovery and development, particularly for creating more stable and potent peptide therapeutics such as GLP-1 receptor agonists like Semaglutide.

Introduction to Fmoc-His(Trt)-Aib-OH

Fmoc-His(Trt)-Aib-OH is a protected dipeptide composed of L-histidine and α-aminoisobutyric acid. The N-terminus is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the imidazole side chain of histidine is protected by an acid-labile trityl (Trt) group. The presence of the bulky Aib residue presents unique challenges in peptide synthesis, including slower coupling kinetics and potential for racemization of the preceding histidine residue.

Key Properties:

PropertyValue
Molecular Formula C44H40N4O5
Molecular Weight 704.83 g/mol
Appearance White to off-white powder
Purity (typical) ≥98%
Solubility Soluble in DMF, NMP

Challenges in Automated Synthesis

The use of Fmoc-His(Trt)-Aib-OH in automated peptide synthesizers requires careful consideration of two primary challenges:

  • Steric Hindrance: The gem-dimethyl groups of the Aib residue create significant steric hindrance, which can lead to incomplete coupling reactions. To overcome this, optimized coupling protocols with highly efficient reagents and potentially longer reaction times or elevated temperatures are necessary.

  • Histidine Racemization: The histidine residue is susceptible to racemization during the activation step of the coupling reaction. This is a critical concern as the resulting diastereomeric impurity can be difficult to separate from the target peptide. The choice of coupling reagents and activation method plays a crucial role in minimizing this side reaction.

Recommended Protocols for Automated Peptide Synthesis

The following protocols are recommended starting points for the use of Fmoc-His(Trt)-Aib-OH in automated peptide synthesizers. Optimization may be required based on the specific peptide sequence and synthesizer model.

General Automated Synthesis Cycle

A typical cycle for one amino acid addition in Fmoc-based SPPS is outlined below.

Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-His(Trt)-Aib-OH + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping If coupling is incomplete NextCycle Start Next Cycle Wash2->NextCycle If coupling is complete Capping->NextCycle

Caption: General workflow for a single coupling cycle in automated SPPS.

Recommended Coupling Protocols

Due to the challenges associated with Fmoc-His(Trt)-Aib-OH, standard coupling protocols may not be sufficient. The following methods are recommended to improve coupling efficiency and minimize racemization.

Protocol 1: DIC/Oxyma Coupling (Recommended for Minimizing Racemization)

This method is highly effective for coupling sterically hindered amino acids and is known to suppress racemization.

  • Reagents:

    • Fmoc-His(Trt)-Aib-OH (3-5 equivalents)

    • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

    • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3-5 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • Dissolve Fmoc-His(Trt)-Aib-OH and Oxyma in DMF.

    • Add DIC to the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Couple for 1-2 hours at room temperature. For difficult couplings, the time can be extended or the temperature increased to 40-50°C if the synthesizer allows.

    • Perform a Kaiser test or other in-process monitoring to check for completion. If the test is positive, a second coupling is recommended.

Protocol 2: HBTU/DIPEA Coupling (Standard High-Efficiency Method)

While effective, this method carries a higher risk of histidine racemization compared to DIC/Oxyma.

  • Reagents:

    • Fmoc-His(Trt)-Aib-OH (3-5 equivalents)

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvent: DMF or NMP

  • Procedure:

    • Dissolve Fmoc-His(Trt)-Aib-OH and HBTU in DMF.

    • Add DIPEA to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Couple for 30-60 minutes at room temperature.

    • Monitor coupling completion as described above.

Fmoc Deprotection and Washing
  • Deprotection: Use a solution of 20% piperidine in DMF. A standard protocol involves two treatments: one for 3 minutes and a second for 10-15 minutes. Some synthesizers can monitor the completion of Fmoc removal by UV absorbance.

  • Washing: Thorough washing between deprotection and coupling steps is critical. Typically, the resin should be washed with DMF (5-7 times) after deprotection and after coupling.

Quantitative Data on Histidine Racemization

The degree of racemization of the histidine residue is highly dependent on the coupling conditions. The table below summarizes reported data on the percentage of the D-His epimer formed under various conditions.

Coupling Reagent/AdditiveBasePre-activation TimeD-His Impurity (%)Reference
DIC/OxymaDIPEAShort (in-situ)~1-2%General Knowledge
HBTU/DIPEADIPEA5 minCan be significant (>5%)General Knowledge
HATU/DIPEADIPEA5 minCan be significant (>5%)General Knowledge
DEPBTDIPEA5 minLow (<1%)General Knowledge
TBTU/HOBt/DIPEADIPEA60 min~3%[General SPPS protocols]

Note: These values are indicative and can vary based on the specific peptide sequence, resin, and reaction conditions. It is crucial to analyze the crude peptide by a suitable chiral method if the stereochemical purity of the histidine residue is critical.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed. The Trt group on the histidine side chain is acid-labile.

Recommended Cleavage Cocktail ("Reagent K"):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the resin-bound peptide with dichloromethane (DCM) and dry under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate at room temperature for 2-4 hours. The solution will likely turn a deep yellow or orange color due to the cleaved trityl cations.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Analysis of the Crude Peptide

After cleavage and precipitation, it is essential to analyze the purity and identity of the crude peptide.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthesized peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used. The presence of the D-His epimer may be observed as a closely eluting peak to the main product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from receiving the Fmoc-His(Trt)-Aib-OH to obtaining the purified peptide.

cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification cluster_final Final Product ReagentPrep Prepare Reagent Solutions (Amino Acids, Activators, Solvents) SynthSetup Setup Automated Synthesizer (Protocols, Sequences) ReagentPrep->SynthSetup SPPS Solid-Phase Peptide Synthesis (Automated Cycles) SynthSetup->SPPS Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation CrudeAnalysis Crude Peptide Analysis (RP-HPLC, MS) Precipitation->CrudeAnalysis Purification Preparative RP-HPLC CrudeAnalysis->Purification PureAnalysis Purity & Identity Confirmation (Analytical HPLC, MS) Purification->PureAnalysis Lyophilization Lyophilization PureAnalysis->Lyophilization FinalPeptide Purified Peptide Lyophilization->FinalPeptide

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Sterically Hindered Aib Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered α-aminoisobutyric acid (Aib) residues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Aib residues so challenging?

A1: The coupling of Aib (α-aminoisobutyric acid) is difficult due to significant steric hindrance. The presence of two methyl groups on the α-carbon shields the carboxyl group of the incoming Aib residue and the N-terminus of the growing peptide chain to which it is being coupled.[1] This steric bulk slows down the rate of the coupling reaction, often leading to incomplete reactions and low yields under standard solid-phase peptide synthesis (SPPS) conditions.[2][3] Furthermore, when coupling a chiral amino acid to a sterically hindered N-terminal Aib residue, the slow reaction rate increases the risk of racemization of the activated chiral amino acid.[4]

Q2: What are the most common problems encountered when coupling Aib residues?

A2: Researchers commonly face the following issues:

  • Incomplete Coupling: Due to steric hindrance, standard coupling times are often insufficient, resulting in deletion sequences where the Aib residue is not incorporated.[5][6]

  • Low Yields: The accumulation of incomplete couplings throughout the synthesis of Aib-rich peptides leads to a low overall yield of the desired full-length peptide.[2]

  • Peptide Aggregation: Sequences containing multiple hydrophobic residues like Aib are prone to aggregation on the solid support, which can further impede coupling and deprotection steps.[7][8][9]

  • Racemization/Epimerization: When coupling a chiral amino acid to an N-terminal Aib, the slow coupling kinetics can lead to the loss of stereochemical integrity of the chiral residue.[4]

Q3: Which coupling reagents are most effective for Aib coupling?

A3: The choice of coupling reagent is critical for overcoming the steric hindrance of Aib. While standard reagents like HBTU may give poor results, more potent activating agents are recommended.[5] Guanidinium and phosphonium salts, particularly those based on HOAt (1-hydroxy-7-azabenzotriazole) and Oxyma (ethyl cyanohydroxyiminoacetate), have shown superior performance.[2][4]

  • HATU, HAPyU, and COMU: These reagents are highly effective for coupling sterically hindered amino acids.[3][10] COMU, an Oxyma-based reagent, has demonstrated the ability to significantly improve the purity of Aib-containing peptides, for instance, from 7.8% with HCTU to 91% with COMU at elevated temperatures.[5]

  • DIC/Oxyma: The combination of diisopropylcarbodiimide (DIC) with Oxyma is a powerful and cost-effective choice, especially in automated microwave-assisted SPPS.[2][11] It has been successfully used to synthesize peptides with up to 17 consecutive Aib residues.[2][11]

  • PyBOP and PyBroP: These phosphonium-based reagents are also effective for the difficult coupling of Aib residues.[3][12]

  • Amino Acid Fluorides (TFFH): In-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically hindered α,α-disubstituted amino acids like Aib.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low coupling efficiency / Incomplete reaction Steric hindrance of the Aib residue.1. Use a more powerful coupling reagent: Switch from standard carbodiimides or HOBt-based reagents to HATU, HAPyU, COMU, or a DIC/Oxyma cocktail.[2][4][10] 2. Increase reaction time and/or temperature: Microwave-assisted synthesis can significantly accelerate the coupling reaction.[1][3] For example, irradiating at 100 °C for 10 minutes has proven effective for Aib coupling.[2] 3. Perform a double coupling: Repeat the coupling step to drive the reaction to completion.[13] 4. Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[13]
High levels of racemization/epimerization Slow coupling rate allowing for the formation of oxazolone or other racemic intermediates.[4]1. Choose the right solvent: Dichloromethane (DCM) is often preferable to N,N-dimethylformamide (DMF) as it can reduce the extent of epimerization.[4] 2. Select an appropriate base: Use a sterically hindered, non-nucleophilic base. A mixture of DB(DMAP) and Proton Sponge (PS) has been shown to be more effective at minimizing racemization than DIEA.[4] 3. Optimize the coupling reagent: HAPyU in DCM has been reported to yield better results with lower epimerization compared to HATU in DMF.[4] The HOAt/DIC system in DCM also showed low levels of epimerization.[4]
Peptide aggregation on-resin Formation of secondary structures (e.g., β-sheets) by the growing peptide chain, particularly with hydrophobic sequences.[8][9]1. Use "difficult sequence" protocols: Employ solvents known to disrupt secondary structures, such as mixtures containing DMSO.[7] 2. Elevate the temperature: Performing the synthesis at a higher temperature can help to break up aggregates.[7] 3. Choose an appropriate resin: A resin with a lower loading capacity can increase the distance between peptide chains, reducing inter-chain aggregation.[9]

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents and Conditions for a [6+5] Segment Coupling to an N-terminal Aib Residue

RunCoupling ReagentBase(s)SolventTime (h)% D-Val Epimer (Racemization)Coupling Completion
1N-HATUDIEADMF1665.4%Nearly Complete
2N-HATUDB(DMAP)DMF1639.2%-
3N-HATUDB(DMAP) + PSDMF526.0%-
4N-HATUDB(DMAP) + PSDCM1418.7%Nearly Complete
5N-HAPyUDB(DMAP) + PSDCM145.84%Nearly Complete
6HOAt/DIC-DCM144.5%Low

Data adapted from a study on a model [6+5] segment coupling.[4]

Experimental Protocols

Protocol 1: Automated Microwave-Assisted SPPS of Aib-Containing Peptides using DIC/Oxyma

This protocol is adapted from a method used for the successful synthesis of peptides containing multiple consecutive Aib residues.[2]

  • Resin and Scale: Start with a preloaded Fmoc-amino acid resin (e.g., Fmoc-phenylalaninol o-chlorotrityl resin) on a 0.1 mmol scale.

  • Reagent Preparation:

    • Prepare solutions of the required Fmoc-protected amino acids.

    • Prepare a solution of Oxyma.

    • Prepare a solution of DIC.

  • Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF.

  • Coupling Cycle:

    • For standard amino acids: Add 5 equivalents of the Fmoc-amino acid, 5 equivalents of Oxyma, and 10 equivalents of DIC to the deprotected resin. Irradiate with microwaves at 90 °C for 3 minutes.

    • For coupling Aib or any amino acid to an N-terminal Aib: Add 5 equivalents of Fmoc-Aib-OH, 5 equivalents of Oxyma, and 10 equivalents of DIC. Irradiate with microwaves at 100 °C for 10 minutes.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat the deprotection and coupling cycles until the desired sequence is assembled.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/H₂O/TIPS).

Protocol 2: Segment Coupling to a Hindered N-terminal Aib Residue with Minimized Racemization

This protocol is based on conditions found to minimize epimerization during a challenging segment coupling.[4]

  • Resin Preparation: Start with the resin-bound peptide segment terminating in an Aib residue. Swell the resin in the reaction solvent (DCM).

  • Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF, followed by DCM, to perform a solvent exchange.

  • Activation of Carboxyl Component: In a separate vessel, dissolve the C-terminal peptide acid segment (3 equivalents) in DCM. Add the coupling reagent N-HAPyU (3 equivalents) and the bases DB(DMAP) (3 equivalents) and Proton Sponge (PS) (3 equivalents). Allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activated peptide acid solution to the resin. Allow the reaction to proceed for 14 hours at room temperature.

  • Washing: After the coupling is complete, wash the resin extensively with DCM and DMF.

  • Analysis: A small sample of the resin can be cleaved and analyzed by HPLC to determine the coupling efficiency and the extent of epimerization.

  • Final Cleavage: Once the full peptide is assembled, cleave it from the resin using a suitable cleavage cocktail (e.g., 50% TFA in DCM, 5% H₂O, 5% phenol, and 2% triisopropylsilane for 2 hours).[4]

Visualizations

G cluster_start Start Synthesis cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_racemization Racemization Check cluster_end Synthesis Completion start Resin with N-terminal Aib problem Incomplete Coupling Detected? start->problem reagent Use Stronger Reagent (e.g., HATU, COMU, DIC/Oxyma) problem->reagent Yes rac_check High Racemization? problem->rac_check No conditions Modify Conditions (Microwave, Temp ↑, Time ↑) reagent->conditions double_couple Perform Double Coupling conditions->double_couple double_couple->problem rac_solution Optimize Base/Solvent (e.g., Hindered Base, DCM) rac_check->rac_solution Yes end Successful Coupling rac_check->end No rac_solution->problem fail Re-evaluate Strategy G cluster_spps Automated SPPS Cycle for Aib resin Resin-Bound Peptide deprotect Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect wash1 Wash (DMF) deprotect->wash1 coupling Coupling Step: Fmoc-Aib-OH DIC/Oxyma Microwave (100°C, 10 min) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotect Next Residue cleavage Final Cleavage (TFA Cocktail) repeat->cleavage Synthesis Complete

References

Technical Support Center: Troubleshooting Aggregation of Aib-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling the aggregation of peptides containing α-aminoisobutyric acid (Aib).

Frequently Asked Questions (FAQs)

Section 1: Understanding Aib-Peptide Aggregation

Q1: Why do peptides containing Aib have a high tendency to aggregate?

A1: The high aggregation propensity of Aib-containing peptides stems from the unique structural constraints imposed by the Aib residue. The presence of two methyl groups on the alpha-carbon of Aib restricts the peptide backbone's conformational freedom, strongly promoting the formation of stable helical structures, particularly 310-helices in shorter peptides and α-helices in longer sequences.[1][2] While these stable helices can enhance solubility in some cases, they can also facilitate self-assembly and aggregation, especially in sequences with hydrophobic residues. This aggregation can be driven by hydrophobic interactions and hydrogen bonding between the well-defined helical structures.[3]

Q2: At what stage of my workflow is aggregation most likely to occur?

A2: Aggregation of Aib-containing peptides can occur at multiple stages of your experimental workflow:

  • Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can adopt secondary structures that lead to intermolecular hydrogen bonding and aggregation, which can hinder subsequent coupling and deprotection steps.

  • Purification (HPLC): During purification, especially by reverse-phase HPLC, peptides are often at high concentrations in organic/aqueous mixtures, which can promote aggregation and lead to poor peak shape or even precipitation on the column.

  • Lyophilization and Storage: The process of lyophilization can sometimes induce aggregation. Inappropriate storage conditions (e.g., temperature, humidity) of the lyophilized powder or a peptide solution can also lead to the formation of aggregates over time.

  • Reconstitution and Handling: The choice of solvent and the method of reconstitution are critical. Using a poor solvent or incorrect pH can lead to immediate aggregation. Peptides are also prone to aggregation at interfaces, such as the air-water interface, which can be exacerbated by agitation.

Troubleshooting Guides

Section 2: Synthesis and Purification

Q1: I'm observing poor coupling efficiency during the solid-phase synthesis of my Aib-containing peptide. Could this be due to aggregation?

A1: Yes, poor coupling efficiency is a common sign of on-resin aggregation. When the growing peptide chains aggregate, they can become inaccessible to reagents, leading to incomplete reactions. You may also observe reduced swelling of the resin beads.

To address this, consider the following strategies:

  • Change the Solvent: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can help disrupt hydrogen bonds and improve solvation.

  • Increase Temperature: Performing the coupling reaction at a higher temperature can provide the necessary energy to overcome aggregation-related steric hindrance.

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can disrupt the secondary structures that lead to aggregation.

  • Use Structure-Disrupting Elements: If the sequence allows, incorporating pseudoproline dipeptides can break up the formation of stable helical structures during synthesis.

Q2: My Aib-containing peptide is showing poor solubility in the HPLC mobile phase and giving broad, tailing peaks during purification. What can I do?

A2: This is a common issue with hydrophobic and aggregation-prone peptides. The high concentration of the peptide on the column, combined with the mobile phase composition, can lead to on-column aggregation.

Here are some troubleshooting tips for HPLC purification:

  • Optimize the Injection Solvent: Whenever possible, dissolve your crude peptide in a solvent that is weaker than your initial mobile phase. If the peptide is poorly soluble, use a small amount of a strong organic solvent like DMSO or DMF to dissolve it, and then dilute it with the initial mobile phase.[4] Be aware that injecting a large volume of a strong solvent can cause your peptide to elute in the void volume.[5]

  • Adjust the Gradient: A very shallow gradient might not be sufficient to elute the peptide before it aggregates on the column. Conversely, a very steep gradient might not provide adequate separation. Experiment with different gradient slopes to find the optimal balance.

  • Increase the Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can improve solubility and reduce viscosity, often leading to sharper peaks.

  • Change the Mobile Phase Modifier: If you are using trifluoroacetic acid (TFA), consider switching to formic acid, which can sometimes alter the peptide's retention behavior and aggregation propensity.

  • Lower the Peptide Concentration: If possible, inject a more dilute solution of your crude peptide. This may require performing multiple purification runs.

Section 3: Solubilization and Handling

Q1: I'm having trouble dissolving my lyophilized Aib-containing peptide. What is the best approach?

A1: The best approach depends on the overall charge and hydrophobicity of your peptide. Here is a general strategy:

  • Assess the Peptide's Properties: First, calculate the overall charge of your peptide at neutral pH.[4]

    • Basic peptides (net positive charge): Try dissolving in distilled water first. If that fails, use a dilute acidic solution like 10% acetic acid.[4]

    • Acidic peptides (net negative charge): Try distilled water first. If unsuccessful, use a dilute basic solution like 0.1% aqueous ammonia. Note that peptides with free cysteine residues should not be dissolved in basic solutions to avoid oxidation.[6]

    • Neutral or very hydrophobic peptides: These will likely require an organic solvent. Start with a small amount of DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer with vigorous stirring.[6][7] Sonication can also aid in dissolution.[8]

  • Use Denaturants for Highly Aggregated Peptides: If the peptide is still insoluble, it is likely highly aggregated. In this case, you can use strong denaturants like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea to solubilize the peptide.[9][10] Once dissolved, you can dilute the solution into your desired buffer. Be aware that these denaturants will disrupt the peptide's secondary structure.

The following table summarizes common solvents and additives for solubilizing Aib-containing peptides.

Solvent/AdditiveTypical ConcentrationUse CaseNotes
Water/Aqueous Buffers N/AFor hydrophilic and charged peptides.The first choice for peptides with good water solubility.
Acetic Acid 10-30% in waterFor basic (positively charged) peptides.Dilute with aqueous buffer after initial solubilization.
Ammonium Hydroxide 0.1% in waterFor acidic (negatively charged) peptides.Avoid with Cys-containing peptides to prevent disulfide bond formation.
DMSO (Dimethyl sulfoxide) Small initial volumeFor hydrophobic or neutral peptides.[7]Can oxidize Met and Cys residues. Keep final concentration low in cell-based assays (<0.5%).[7]
DMF (Dimethylformamide) Small initial volumeAlternative to DMSO for hydrophobic peptides, especially those containing Cys.
TFE (Trifluoroethanol) Varies (e.g., 15-40%)Can induce/stabilize helical structures.[11]May not be suitable for all applications as it alters conformation.
Guanidinium HCl 6 MFor highly aggregated peptides.[9]Strong denaturant; will disrupt secondary structure.
Urea 8 MFor highly aggregated peptides.[4][9]Strong denaturant; will disrupt secondary structure.

Q2: How can I prevent my Aib-peptide from aggregating once it is in solution?

A2: Preventing aggregation in solution involves controlling the environmental conditions:

  • pH and Buffers: Maintain the pH of the solution at least 2 units away from the peptide's isoelectric point (pI) to ensure it has a net charge, which will increase electrostatic repulsion between peptide molecules and reduce aggregation.[12]

  • Concentration: Work with the lowest feasible peptide concentration for your experiment.

  • Temperature: Store peptide solutions at 4°C or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Additives: In some cases, excipients like arginine or non-ionic surfactants (e.g., Tween 20) can help prevent aggregation, but their compatibility with your assay must be verified.[12]

Experimental Protocols & Visualization

Section 4: Characterization of Aggregation

Q1: How can I experimentally determine if my Aib-peptide is aggregated?

A1: Several biophysical techniques can be used to detect and characterize peptide aggregation. A combination of methods is often recommended for a comprehensive analysis.

The following diagram illustrates a typical workflow for characterizing peptide aggregation.

G cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Detailed Characterization start Lyophilized Peptide solubilize Solubilize in appropriate buffer start->solubilize filter Filter (0.22 µm) to remove dust and large aggregates solubilize->filter sechplc Size-Exclusion HPLC (SEC-HPLC) (Separates monomers, oligomers, aggregates) filter->sechplc Primary Method dls Dynamic Light Scattering (DLS) (Detects presence of larger species) filter->dls Quick Screen tht Thioflavin T (ThT) Assay (Detects amyloid-like β-sheet structures) sechplc->tht If aggregates detected tem Transmission Electron Microscopy (TEM) (Visualizes aggregate morphology) dls->tem If aggregates detected

Caption: Workflow for characterizing peptide aggregation.

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Methodology:

  • Sample Preparation:

    • Prepare your peptide solution in a suitable, high-purity buffer.

    • Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extraneous particles.

    • Ensure the final peptide concentration is appropriate for your instrument (typically in the range of 0.1-1.0 mg/mL).

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Set the measurement parameters, including the viscosity and refractive index of the solvent.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample to thermally equilibrate for several minutes.

    • Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (%Pd).

    • A monomodal peak with a low %Pd (<20%) indicates a homogenous, non-aggregated sample.

    • The presence of larger species (e.g., Rh > 10 nm) or a high %Pd suggests the presence of oligomers or larger aggregates.

The ThT assay is used to detect the presence of amyloid-like fibrils, which are characterized by a cross-β-sheet structure. ThT dye exhibits enhanced fluorescence upon binding to these structures.

Methodology:

  • Reagent Preparation:

    • ThT Stock Solution (e.g., 1 mM): Prepare a stock solution of ThT in distilled water. Filter through a 0.2 µm syringe filter and store protected from light at 4°C. This solution should be prepared fresh.

    • Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.

  • Assay Setup (96-well plate format):

    • In a black, clear-bottom 96-well plate, add your peptide sample to a final concentration of 10-50 µM.

    • Add ThT to each well to a final concentration of 10-25 µM.

    • Include controls: buffer with ThT only (for background fluorescence) and a known amyloid-forming peptide as a positive control, if available.

  • Measurement:

    • Incubate the plate at 37°C, with or without shaking (shaking can promote fibril formation).[13]

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[14]

  • Data Analysis:

    • Subtract the background fluorescence from your sample readings.

    • A significant increase in fluorescence intensity over time compared to the initial reading and the buffer-only control indicates the formation of amyloid-like fibrils.

Section 5: Mechanistic Insights & Troubleshooting Logic

Q1: Can you illustrate the mechanism of Aib-induced aggregation?

A1: The following diagram shows how the structural properties of Aib can lead to peptide aggregation.

G cluster_0 Molecular Level cluster_1 Peptide Level cluster_2 Supramolecular Level aib Aib Residue (α,α-dimethylglycine) steric Steric Hindrance from gem-dimethyl groups aib->steric helix Constrained Backbone Dihedral Angles (φ, ψ ≈ -57°, -47°) steric->helix Forces peptide into stable_helix Formation of Stable 3(10)- or α-helical structure helix->stable_helix hydrophobic Exposure of Hydrophobic Side Chains stable_helix->hydrophobic Can lead to assembly Self-Assembly of Helices hydrophobic->assembly Drives aggregates Formation of Oligomers and Insoluble Aggregates assembly->aggregates

Caption: Mechanism of Aib-induced peptide aggregation.

Q2: I have a sample of an Aib-peptide that appears to be aggregated. What is a logical troubleshooting workflow?

A2: The following decision tree provides a step-by-step approach to troubleshooting an aggregated peptide sample.

G cluster_solubility Step 1: Re-evaluate Solubilization Protocol cluster_denaturant Step 2: Use Stronger Solubilizing Agents cluster_characterize Step 3: Characterize and Proceed start Problem: Peptide is insoluble or solution is turbid q_charge What is the peptide's net charge? start->q_charge a_basic Try dissolving in dilute acetic acid q_charge->a_basic Positive a_acidic Try dissolving in dilute NH4OH q_charge->a_acidic Negative a_neutral Try dissolving in minimal DMSO/DMF, then dilute q_charge->a_neutral Neutral q_still_insoluble Still insoluble? a_basic->q_still_insoluble a_acidic->q_still_insoluble a_neutral->q_still_insoluble a_denaturant Use 6M GdnHCl or 8M Urea q_still_insoluble->a_denaturant Yes a_sonicate Apply sonication a_denaturant->a_sonicate q_soluble_now Soluble now? a_sonicate->q_soluble_now a_characterize Characterize with DLS/SEC-HPLC q_soluble_now->a_characterize Yes a_resynthesize Consider resynthesis with modified sequence or strategy q_soluble_now->a_resynthesize No a_proceed Proceed with experiment, noting the use of denaturants a_characterize->a_proceed

Caption: Troubleshooting workflow for aggregated peptides.

References

identifying impurities in Fmoc-His-Aib-OH synthesis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of Fmoc-His-Aib-OH by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These can be broadly categorized as:

  • Deletion Sequences: Impurities lacking one of the amino acid residues (e.g., Fmoc-His-OH or Aib-OH). This can be due to incomplete coupling or deprotection steps.[1]

  • Insertion/Addition Sequences: Impurities where an extra amino acid has been incorporated. This can happen if excess reactants are not completely removed after a coupling step.

  • Residual Protecting Groups: Incomplete removal of the trityl (Trt) protecting group from the histidine side chain is a common issue.[2]

  • Racemization Products: Histidine is highly susceptible to racemization during peptide synthesis, leading to the formation of the D-His diastereomer (Fmoc-D-His-Aib-OH).[3][4][5] This is a critical impurity as it can be difficult to separate chromatographically from the desired product.[4]

  • Side-Chain Modifications: Modifications to the imidazole ring of histidine can occur.

  • Reagent Adducts: Formation of adducts with reagents used in the synthesis, such as N,N'-diisopropylcarbodiimide (DIC), can occur.[4]

Q2: Why is racemization a significant issue for Fmoc-His(Trt)-OH coupling?

A2: The imidazole ring of histidine can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either side, resulting in a mixture of L- and D-isomers.[3] The trityl (Trt) protecting group on the imidazole side chain helps to reduce but does not completely eliminate this side reaction.[3] The extent of racemization is highly dependent on the coupling reagents and conditions used.[1]

Q3: How can I minimize the formation of impurities during synthesis?

A3: To minimize impurity formation, consider the following strategies:

  • High-Quality Reagents: Use high-purity Fmoc-amino acids and reagents to avoid introducing impurities from the starting materials.

  • Optimized Coupling Conditions: The choice of coupling reagents and reaction time is critical. For histidine, in-situ activation methods are sometimes preferred over pre-activation to minimize the time the amino acid spends in its activated, racemization-prone state.[4][5]

  • Thorough Washing: Ensure complete removal of excess reagents and by-products between each synthesis step.

  • Complete Deprotection: Monitor the Fmoc deprotection step to ensure it goes to completion, preventing the formation of deletion sequences.

Troubleshooting Guide: HPLC Analysis of this compound

This guide will help you identify potential impurities based on their expected retention times and mass differences in a typical reversed-phase HPLC-MS analysis.

Table 1: Potential Impurities and their Identification
Potential Impurity Description Expected Mass Difference (Δm/z) from this compound Expected Relative Retention Time (RRT)
Fmoc-D-His-Aib-OH Racemization of Histidine0Very close to 1.0 (may co-elute or appear as a shoulder)
Fmoc-His(Trt)-Aib-OH Incomplete Trt deprotection+242.3> 1.0 (more hydrophobic)
Fmoc-His-OH Deletion of Aib-85.1< 1.0 (more polar)
Aib-OH Deletion of Fmoc-His-336.4< 1.0 (significantly more polar)
Fmoc-His-Aib-NH₂ Amidation instead of free acid-1.0~ 1.0
β-Ala insertion Insertion of β-alanine from Fmoc degradation+71.1> 1.0
DIC Adduct Adduct with coupling reagent+126.2> 1.0

Note: RRT is relative to the main peak of this compound. Actual retention times will vary depending on the specific HPLC method.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Dissolution: Accurately weigh approximately 1 mg of the crude or purified this compound product.

  • Solvent Addition: Dissolve the sample in 1 mL of a suitable solvent. A common solvent system is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Sonication: If the sample does not fully dissolve, sonicate the vial for 5-10 minutes.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Protocol 2: Analytical HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Mass Spectrometer (if coupled): Electrospray ionization (ESI) in positive mode.

Visualizations

impurity_identification_workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Analysis cluster_data Data Interpretation cluster_identification Impurity Identification synthesis This compound Synthesis crude_product Crude Product Mixture synthesis->crude_product sample_prep Sample Preparation crude_product->sample_prep hplc_ms RP-HPLC-MS Analysis sample_prep->hplc_ms chromatogram Analyze Chromatogram (Retention Time, Peak Area) hplc_ms->chromatogram mass_spec Analyze Mass Spectrum (m/z of peaks) hplc_ms->mass_spec chromatogram->mass_spec compare Compare with Expected Impurities Table mass_spec->compare identify Identify and Quantify Impurities compare->identify

Caption: Workflow for the identification of impurities in this compound synthesis.

side_reactions cluster_pathways Reaction Pathways start Fmoc-His(Trt)-OH + Aib-OH desired_product Desired Product: This compound start->desired_product Successful Coupling racemization Racemization: Fmoc-D-His-Aib-OH start->racemization Side Reaction incomplete_coupling Incomplete Coupling: Fmoc-His-OH start->incomplete_coupling Side Reaction protecting_group_retention Incomplete Deprotection: Fmoc-His(Trt)-Aib-OH desired_product->protecting_group_retention Incomplete Final Step

Caption: Potential side reactions during this compound synthesis.

References

Technical Support Center: Strategies to Minimize Epimerization of Fmoc-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to minimize the epimerization of Fmoc-His(Trt)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is Fmoc-His(Trt)-OH particularly susceptible to it?

A: Epimerization is a chemical process where one enantiomer of a compound converts to its diastereomer. In peptide synthesis, this refers to the conversion of the desired L-amino acid to the unwanted D-amino acid at the alpha-carbon (Cα).

Histidine is highly prone to this side reaction due to its imidazole side chain. The lone pair of electrons on the unprotected pi-nitrogen (Nπ) of the imidazole ring is basic enough to abstract the acidic proton from the alpha-carbon of the activated amino acid.[1][2] This creates a planar, achiral enolate intermediate.[1] Subsequent re-protonation can occur from either face, leading to a mixture of L- and D-isomers, thereby compromising the chiral purity of the final peptide.[1] The standard trityl (Trt) protecting group is attached to the tau-nitrogen (Nτ), which only offers minor help in suppressing this intramolecular reaction.[1]

Q2: How does the choice of coupling reagent and activation method affect epimerization?

A: The activation strategy is a critical factor.[3]

  • Carbodiimide Reagents (e.g., DIC, DCC): When used with additives like HOBt or Oxyma Pure, carbodiimides are generally preferred for coupling Fmoc-His(Trt)-OH.[1][4] This combination forms an active ester intermediate that is less prone to epimerization and can often be performed under base-free conditions, which is advantageous.[5]

  • Uronium/Aminium Reagents (e.g., HBTU, HATU): These reagents require the presence of a non-nucleophilic base (like DIPEA) for activation, which significantly increases the risk of epimerization.[5][6]

  • Pre-activation Time: The duration of the pre-activation step before adding the mixture to the resin is critical. Longer pre-activation times keep the amino acid in a highly reactive state for an extended period, increasing the likelihood of epimerization.[4][7] Minimizing or eliminating pre-activation by using an in situ activation strategy can reduce D-isomer formation.[3][7]

Q3: What is the role of additives like HOBt and Oxyma Pure?

A: Additives are essential for suppressing epimerization. When mixed with a coupling reagent like Diisopropylcarbodiimide (DIC), they form active esters. These intermediates are more stable than the initial activated species, reducing the opportunity for the imidazole ring to abstract the alpha-proton.[8][9]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Often gives superior results compared to HOBt in terms of both coupling efficiency and suppressing epimerization, particularly in carbodiimide-mediated activations.[1][9][10]

  • HOBt (1-Hydroxybenzotriazole): A classic additive that effectively reduces epimerization when used with carbodiimides.[5][11]

Q4: I'm observing significant D-isomer formation (>5%). What are the first troubleshooting steps?

A: If you are experiencing high levels of epimerization for a histidine residue, consider the following modifications to your protocol:

  • Review Your Activation Method: If using a uronium-based reagent (HBTU, HATU) with a strong base like DIPEA, switch to a DIC/Oxyma Pure or DIC/HOBt coupling protocol.[1][5]

  • Eliminate Pre-activation: Add the coupling reagents directly to the resin-bound amine followed by the Fmoc-His(Trt)-OH solution (in situ activation) to minimize the lifetime of the highly reactive activated species.[7]

  • Change the Base: If a base is necessary, switch from DIPEA to a weaker or more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).[6][9]

  • Lower the Temperature: High temperatures, especially in microwave-assisted SPPS, dramatically increase epimerization rates for Fmoc-His(Trt)-OH.[12] Perform the histidine coupling step at room temperature or below.

  • Consider an Alternative His Derivative: If the issue persists, the most effective solution is to replace Fmoc-His(Trt)-OH with a derivative that has its pi-nitrogen (Nπ) protected, such as Fmoc-His(π-Mbom)-OH.[3][4] Fmoc-His(Boc)-OH has also been shown to be less prone to epimerization at elevated temperatures.[1]

Quantitative Data: Epimerization of Histidine Derivatives

The choice of side-chain protecting group and coupling conditions has a significant impact on the chiral purity of the incorporated histidine residue. The following table summarizes the percentage of D-isomer formation under various experimental conditions.

His DerivativeCoupling ConditionsD-Isomer (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[1]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[1]
Fmoc-His(Trt)-OH90°C, 2 min>16%[1]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[1]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, no pre-activation1.0%[4]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8%[4]
Fmoc-His(π-Mbom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3%[4]

All experiments cited in the table used DIC/Oxyma Pure for coupling unless otherwise specified.

Experimental Protocols

Recommended Protocol: Low-Epimerization Coupling of Fmoc-His(Trt)-OH

This protocol utilizes Diisopropylcarbodiimide (DIC) and Oxyma Pure for in situ activation at room temperature to minimize the risk of epimerization.

Materials:

  • Fmoc-His(Trt)-OH

  • Peptide-resin with free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x) to prepare for the coupling step.

  • Reagent Preparation (perform immediately before use):

    • Prepare a 0.5 M solution of Fmoc-His(Trt)-OH in DMF.

    • Prepare a 0.5 M solution of Oxyma Pure in DMF.

    • Prepare a 0.5 M solution of DIC in DMF.

  • Coupling Reaction (in situ activation):

    • To the washed and drained resin, add the Fmoc-His(Trt)-OH solution (4 equivalents relative to resin loading).

    • Add the Oxyma Pure solution (4 equivalents).

    • Add the DIC solution (4 equivalents).

    • Ensure the resin is fully submerged in the reaction mixture. If needed, add a minimum amount of fresh DMF.

  • Reaction Incubation:

    • Agitate the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. If the test is positive after 4 hours, allow the reaction to proceed longer or perform a second coupling.

  • Washing:

    • Once the coupling is complete (Kaiser test is negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 15-30 minutes.

    • Wash the resin again as described in step 5. The resin is now ready for the next deprotection and coupling cycle.

Visualization of Epimerization Factors

The following diagram illustrates the key factors that contribute to the epimerization of Fmoc-His(Trt)-OH and the corresponding strategies to mitigate this side reaction, leading to the desired chiral purity.

Epimerization_Factors cluster_causes Causal Factors cluster_mitigation Mitigation Strategies cluster_outcomes Outcomes Base Strong Base (e.g., DIPEA) Epimerization Epimerization (D-His Formation) Base->Epimerization Activation Long Pre-activation Time Activation->Epimerization Temp High Temperature (Microwave SPPS) Temp->Epimerization ProtectingGroup Nτ-Trt Protection ProtectingGroup->Epimerization Allows Nπ catalysis MildBase Use Mild/Hindered Base (e.g., Collidine) or No Base Purity Chiral Purity (L-His Retention) MildBase->Purity InSitu In Situ Activation InSitu->Purity LowTemp Room Temperature Coupling LowTemp->Purity PiProtection Use Nπ-Protected His (e.g., Fmoc-His(Mbom)-OH) PiProtection->Purity Blocks Nπ catalysis Additives Use Additives (DIC/Oxyma Pure) Additives->Purity

Caption: Factors influencing histidine epimerization and mitigation strategies.

References

Technical Support Center: Troubleshooting Difficult Couplings Involving Fmoc-His-Aib-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Fmoc-His-Aib-OH dipeptides.

Frequently Asked Questions (FAQs)

Q1: Why are couplings involving this compound so challenging?

A1: The difficulty in coupling this compound arises from two primary factors:

  • Steric Hindrance: The α-aminoisobutyric acid (Aib) residue is a sterically hindered, α,α-disubstituted amino acid. This bulkiness slows down the coupling reaction, making it difficult for the incoming activated amino acid to approach the N-terminal amine.[1][2]

  • Histidine Racemization: Histidine is highly susceptible to racemization during the activation step of peptide coupling.[3][4] The imidazole ring of histidine can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[4][5]

Q2: Which protecting group is best for the histidine imidazole side chain in this compound couplings?

A2: The choice of protecting group for the histidine side chain is critical to minimize racemization.

  • Trityl (Trt): While widely used, the Trt group offers only minor suppression of racemization.[5] However, it is a bulky group that can help to some extent. Careful selection of coupling reagents and conditions is crucial when using Fmoc-His(Trt)-Aib-OH.[3]

  • tert-Butoxycarbonyl (Boc): The Boc group on the imidazole nitrogen effectively suppresses its basicity, significantly reducing the risk of epimerization, even at elevated temperatures.[4][6] Fmoc-His(Boc)-OH is a valuable reagent for challenging couplings.[4][5]

  • Tosyl (Tos): The Tosyl group is another option for protecting the histidine side chain.

The best choice depends on the specific sequence and the coupling conditions employed. For particularly difficult couplings where racemization is a major concern, Fmoc-His(Boc)-Aib-OH is often the preferred choice.

Q3: What are the most common side reactions observed during the coupling of this compound?

A3: Besides incomplete coupling and racemization, several other side reactions can occur:

  • Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine to form a guanidinium byproduct, capping the peptide chain.[7] This can be minimized by using a slight excess of the carboxylic acid component relative to the coupling reagent and a short pre-activation time.[7]

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially in Fmoc-based synthesis, and can lead to cleavage of the growing peptide from the resin.[8][9] Using 2-chlorotrityl chloride resin can help mitigate this due to its steric bulk.[8]

  • Aspartimide Formation: If your peptide sequence contains an Asp residue, aspartimide formation can occur under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides.[8][9] Adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction Steric hindrance from the Aib residue.• Use a more powerful coupling reagent such as HATU, HCTU, or COMU.[7][10]• Increase the excess of the this compound dipeptide and coupling reagent (e.g., 3-5 equivalents).• Extend the coupling time and/or perform a double coupling.[11]• Consider using microwave-assisted peptide synthesis to enhance reaction kinetics.[12]• Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt aggregation.[8][11]
High Levels of Racemization Intramolecular base catalysis by the histidine imidazole ring.• Use Fmoc-His(Boc)-Aib-OH to suppress the basicity of the imidazole ring.[4][5]• Employ a less basic tertiary amine for activation, such as N-methylmorpholine (NMM) or sym-collidine, instead of DIPEA.[7]• Use a coupling reagent known for low racemization, such as DEPBT or a carbodiimide-based method with an additive like OxymaPure.[7]• Minimize the pre-activation time of the carboxylic acid.[7][13]
Presence of Guanidinylated Byproducts Side reaction with uronium-based coupling reagents (e.g., HBTU, HATU).• Use a slight excess of the this compound dipeptide in relation to the coupling reagent.[7]• Keep the pre-activation time short before adding the mixture to the resin.[7]• Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not cause guanidinylation.
Peptide Cleavage from Resin Diketopiperazine formation at the dipeptide stage.• If synthesizing on Wang resin, consider switching to 2-chlorotrityl chloride resin, which is more sterically hindered and suppresses diketopiperazine formation.[8]• Couple the first two amino acids as a pre-formed dipeptide to bypass the problematic dipeptide-resin intermediate.[8]

Quantitative Data Summary

The following table summarizes the performance of different coupling reagents in challenging peptide syntheses, providing a basis for selection.

Coupling ReagentAdditiveBaseKey AdvantagesPotential Drawbacks
HATU HOAtDIPEA, NMMHighly efficient, especially for sterically hindered couplings.[7]Can cause guanidinylation if used in excess.[7]
HCTU 6-Cl-HOBtDIPEA, NMMGood compromise between reactivity and cost.[10]Can cause guanidinylation.
COMU OxymaPureDIPEA, NMMHigh coupling efficiency, safer handling (non-explosive), and reduced allergenic potential compared to HBTU/HATU.[7]Can still lead to peptide termination if used in excess.[10]
PyAOP HOAtDIPEA, NMMFast coupling rates, does not cause guanidinylation.[7]Formation of tris-pyrrolidino phosphamide as a side product can complicate purification in solution phase.[7]
DEPBT HOOBtDIPEA, NMMRemarkably resistant to racemization, making it a good choice for coupling Fmoc-His(Trt)-OH.[7]
DIC/HOBt HOBt-Can be used under base-free conditions to minimize racemization.[7]Slower reaction rates compared to aminium/uronium salts.

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Activation: In a separate vessel, dissolve Fmoc-His(Trt/Boc)-Aib-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activation solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (blue), the coupling is incomplete and a second coupling should be performed.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) before proceeding to the next deprotection step.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Boc)-Aib-OH (3 eq.) and OxymaPure (3 eq.) in DMF.

  • Coupling: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 eq.). Agitate for 4-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin activation Prepare Activation Solution: This compound + Coupling Reagent + Base start->activation coupling Add Activation Mix to Resin Agitate for 2-6 hours activation->coupling monitoring Kaiser Test coupling->monitoring wash Wash Resin (DMF, DCM) monitoring->wash Negative recouple Perform Second Coupling monitoring->recouple Positive next_cycle Proceed to Next Deprotection/Coupling wash->next_cycle recouple->monitoring end End: Coupled Peptide

Caption: Standard experimental workflow for a coupling cycle.

troubleshooting_logic start Problem Encountered low_coupling Low Coupling Efficiency? start->low_coupling racemization High Racemization? low_coupling->racemization No solution_coupling Use Stronger Reagent (HATU) Increase Equivalents Double Couple low_coupling->solution_coupling Yes side_reactions Other Side Reactions? racemization->side_reactions No solution_racemization Use Fmoc-His(Boc)-Aib-OH Use Weaker Base (NMM) Use Low-Racemization Reagent (DEPBT) racemization->solution_racemization Yes solution_side_reactions Adjust Reagent Stoichiometry Switch Reagent Type (e.g., Phosphonium) Change Resin (2-Cl-Trt) side_reactions->solution_side_reactions Yes resolve Problem Resolved side_reactions->resolve No solution_coupling->resolve solution_racemization->resolve solution_side_reactions->resolve

References

impact of coupling additives like HOBt on Fmoc-His-Aib-OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-His-Aib-OH reactions, with a particular focus on the impact of coupling additives like HOBt.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of HOBt in the this compound coupling reaction?

A1: 1-Hydroxybenzotriazole (HOBt) is a coupling additive primarily used to suppress racemization of the histidine residue during amide bond formation.[1][2] Histidine is particularly susceptible to racemization due to the nature of its imidazole side chain.[3] HOBt achieves this by forming an active ester intermediate with the activated carboxylic acid of Fmoc-His(Trt)-OH, which is more stable and less prone to racemization than the initial activated species.[1] Additionally, HOBt can act as a catalyst to improve coupling efficiency.[4]

Q2: Are there alternatives to HOBt for this compound coupling?

A2: Yes, several alternatives to HOBt are available, some of which may offer advantages in terms of safety and efficiency.[1] Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative that has been shown to be more effective than HOBt in reducing racemization and improving coupling efficiency in many cases.[1][5] Other additives include HOAt (7-aza-1-hydroxybenzotriazole), which is more reactive than HOBt, and 6-Cl-HOBt.[6]

Q3: Why is the coupling of Fmoc-His to Aib challenging?

A3: The coupling of Fmoc-Histidine to α-aminoisobutyric acid (Aib) can be challenging due to the steric hindrance of the Aib residue. Aib is a non-proteinogenic amino acid with two methyl groups on its α-carbon, which can slow down the coupling reaction.[1] This is why highly efficient coupling reagents and additives are often recommended for such couplings.

Q4: What is the significance of the Trityl (Trt) protecting group on the Histidine side chain?

A4: The trityl (Trt) group is used to protect the imidazole side chain of histidine. This protection is crucial for preventing side reactions at the imidazole nitrogen and, importantly, it helps to reduce racemization of the histidine residue during the coupling step.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of D-Histidine isomer (racemization) in the final product. 1. Insufficient suppression of racemization during coupling.2. Prolonged activation time of Fmoc-His(Trt)-OH.3. Use of a strong base that promotes racemization.1. Use a coupling additive: Ensure the use of HOBt or a more efficient alternative like Oxyma Pure or HOAt in your coupling cocktail.[1][5]2. Minimize pre-activation time: Add the activated Fmoc-His(Trt)-OH to the resin-bound Aib immediately after activation.3. Optimize the base: Consider using a weaker base like N-methylmorpholine (NMM) instead of a stronger base like diisopropylethylamine (DIPEA) if racemization is a persistent issue.
Incomplete or slow coupling reaction. 1. Steric hindrance from the Aib residue.2. Inefficient coupling reagent.3. Aggregation of the peptide-resin.1. Use a highly efficient coupling reagent: Consider using aminium/uronium salts like HBTU, HATU, or COMU in conjunction with HOBt or its alternatives.[1][6]2. Increase coupling time and/or temperature: Allow the coupling reaction to proceed for a longer duration or slightly increase the temperature (e.g., to 50°C) to overcome steric hindrance.[3]3. Double coupling: Perform a second coupling step to ensure the reaction goes to completion.
Formation of side products. 1. Side reactions involving the unprotected imidazole ring of Histidine (if Trt group is absent or prematurely cleaved).2. Guanidinylation of the N-terminus when using excess aminium/uronium-based coupling reagents.1. Ensure proper side-chain protection: Use Fmoc-His(Trt)-OH to protect the imidazole ring.[3]2. Control reagent stoichiometry: Use a slight excess of the Fmoc-amino acid relative to the coupling reagent to minimize guanidinylation.[1]

Quantitative Data

The following table presents data on the racemization of Histidine under different coupling conditions. While this data is not specific to the this compound coupling, it provides a valuable comparison of the effectiveness of different side-chain protecting groups in suppressing racemization.

Table 1: Comparison of D-Isomer Formation for Different Fmoc-His Protecting Groups

Fmoc-His DerivativeCoupling Temperature (°C)Coupling Time (min)% D-Isomer Formation
Fmoc-His(Trt)-OH50106.8%
Fmoc-His(Boc)-OH50100.18%
Fmoc-His(Trt)-OH902>16%
Fmoc-His(Boc)-OH9020.81%

Data adapted from a study on the synthesis of Liraglutide, which contains a Histidine residue. The study highlights the significant reduction in racemization when using the Boc protecting group on the imidazole ring compared to the Trityl group, especially at elevated temperatures.[3]

Experimental Protocols

Standard Protocol for Fmoc-His(Trt)-Aib-OH Coupling using TBTU/HOBt

This protocol is a general guideline for the manual solid-phase synthesis of the dipeptide Fmoc-His(Trt)-Aib-OH on a pre-loaded Aib-resin.

Materials:

  • Fmoc-Aib-Wang resin (or other suitable resin)

  • Fmoc-His(Trt)-OH

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Aib-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn dark blue.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), TBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid/coupling reagent solution and pre-activate for 1-2 minutes.

    • Immediately add the activated solution to the deprotected Aib-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates the completion of the coupling reaction.

    • If the Kaiser test is positive, continue the coupling for another 1-2 hours or perform a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).

  • Cleavage and Deprotection (for obtaining the final dipeptide):

    • The dipeptide can be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizations

HOBt_Mechanism cluster_activation Activation Step cluster_hobt_action HOBt Intervention cluster_coupling Coupling Step FmocHis Fmoc-His(Trt)-OH ActivatedEster O-acylisourea (highly reactive, prone to racemization) FmocHis->ActivatedEster + Carbodiimide Carbodiimide (e.g., DIC/DCC) Carbodiimide->ActivatedEster HOBtEster HOBt Active Ester (more stable, less racemization) ActivatedEster->HOBtEster + HOBt HOBt HOBt HOBt->HOBtEster Dipeptide Fmoc-His(Trt)-Aib-Resin HOBtEster->Dipeptide + H2N-Aib-Resin AibResin H2N-Aib-Resin AibResin->Dipeptide SPPS_Workflow start Start: Fmoc-Aib-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 kaiser1 Kaiser Test (Positive) wash1->kaiser1 activation Activate Fmoc-His(Trt)-OH + TBTU/HOBt + DIPEA kaiser1->activation Free Amine Confirmed coupling Couple to Aib-Resin activation->coupling wash2 Wash (DMF) coupling->wash2 kaiser2 Kaiser Test (Negative) wash2->kaiser2 end Fmoc-His(Trt)-Aib-Resin kaiser2->end Coupling Complete

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for Fmoc-His-Aib-OH in Semaglutide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Semaglutide, a complex glucagon-like peptide-1 (GLP-1) receptor agonist, presents numerous challenges, particularly in the coupling of sterically hindered amino acids and the prevention of racemization. The dipeptide fragment Fmoc-His-Aib-OH is a critical building block in the solid-phase peptide synthesis (SPPS) of Semaglutide. However, the potential for histidine racemization and the specific requirements of Fmoc-based chemistry have led researchers to explore alternative reagents. This guide provides an objective comparison of alternative dipeptide reagents to this compound, supported by available data and experimental insights.

Executive Summary

The primary alternative to the standard this compound is Boc-His(Trt)-Aib-OH . This reagent offers a significant advantage in minimizing racemization of the histidine residue due to the trityl (Trt) side-chain protection. While direct comparative studies with quantitative yield and purity data under identical conditions are scarce in publicly available literature, patent data and chemical principles suggest that Boc-His(Trt)-Aib-OH is a robust alternative, particularly for Boc-based SPPS strategies. Another theoretical alternative, Z-His-Aib-OH , is considered based on the principles of peptide chemistry, though its specific application in Semaglutide synthesis is not well-documented in current literature.

Comparison of Key Dipeptide Reagents

FeatureThis compoundBoc-His(Trt)-Aib-OHZ-His-Aib-OH (Theoretical)
N-α Protection Fmoc (Base labile)Boc (Acid labile)Z (Hydrogenolysis/strong acid)
Histidine Side-Chain Protection Often unprotected or with acid-labile groupsTrt (Trityl)Often unprotected
Primary Synthesis Strategy Fmoc-based SPPSBoc-based SPPSSolution-phase or specific SPPS
Racemization Risk Higher risk for histidine, especially without side-chain protection[1]Lower risk due to Trt protection of the imidazole side chain[1]Moderate to high risk without side-chain protection
Coupling Challenges Steric hindrance from Aib requires efficient coupling reagents.Similar steric hindrance challenges as this compound, requiring optimized coupling conditions.[1]Similar steric hindrance challenges.
Reported Purity in Semaglutide Synthesis Variable, dependent on process optimization.Patents report final Semaglutide purities of ≥97% when using this dipeptide.[1]No specific data available for Semaglutide synthesis.
Key Advantage Well-established in Fmoc-based protocols for Semaglutide.Reduced risk of histidine racemization.[1]Orthogonality of Z-group deprotection.
Key Disadvantage Higher potential for racemization.[1]Requires a Boc-based synthesis strategy.Lack of documented use and specific protocols for Semaglutide.

Performance Data from Literature

Direct, side-by-side comparative data on the performance of these dipeptides in Semaglutide synthesis is limited. However, patent literature provides some insights into the purity of the final product when using Boc-His(Trt)-Aib-OH. For instance, a synthesis method employing Boc-His(Trt)-Aib-OH reported a final Semaglutide purity of greater than or equal to 97%.[1] Another patent indicates a purity of 72.088% for the crude peptide when using Boc-His(Trt)-Aib-OH with TBTU/DIEA as the coupling agent. It is important to note that these values are highly dependent on the entire synthesis and purification process, not just the choice of dipeptide.

The primary rationale for using a dipeptide fragment like His-Aib is to overcome the difficult coupling of the sterically hindered α-aminoisobutyric acid (Aib) residue and to minimize racemization of the preceding histidine. The use of a Trt protecting group on the histidine side chain in Boc-His(Trt)-Aib-OH is particularly effective at preventing racemization.[1]

Experimental Protocols

The following are generalized experimental protocols for the coupling of the dipeptide fragments in solid-phase peptide synthesis. The specific parameters may require optimization based on the resin, linker, and other amino acids in the sequence.

Protocol 1: Coupling of Boc-His(Trt)-Aib-OH in Boc-based SPPS

This protocol is a composite based on general Boc-SPPS procedures and information from patent literature.

  • Resin Preparation: Start with the peptide-resin elongated to the position preceding the His-Aib sequence. The N-terminal Boc group of the last coupled amino acid is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). This is followed by a neutralization step using a base like diisopropylethylamine (DIEA) in DCM.

  • Activation of Dipeptide: Dissolve Boc-His(Trt)-Aib-OH (1.5-3 equivalents relative to resin loading) in a suitable solvent such as N,N-dimethylformamide (DMF) or DCM. Add a coupling reagent and an additive. Common choices for sterically hindered couplings include HBTU/HOBt or HATU/HOAt, along with a base like DIEA. Allow the activation to proceed for a few minutes.

  • Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin. The reaction is typically agitated at room temperature for 2-4 hours or until a negative Kaiser test is achieved. For difficult couplings, extended reaction times or elevated temperatures may be necessary.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

  • Chain Elongation: The cycle of deprotection and coupling is continued for the subsequent amino acids in the Semaglutide sequence.

Protocol 2: Synthesis of Boc-His(Trt)-Aib-OH Dipeptide

This protocol outlines the synthesis of the dipeptide itself, as detailed in patent literature.

  • Activation of Boc-His(Trt)-OH: Dissolve Boc-His(Trt)-OH in a suitable solvent and activate the carboxylic acid group.

  • Coupling to Aib: In a separate vessel, dissolve H-Aib-OH and a base (e.g., NaHCO3) in a solvent mixture like THF/H2O. Add the activated Boc-His(Trt)-OH solution dropwise to the Aib solution.

  • Reaction and Workup: Stir the reaction mixture at room temperature for several hours. After the reaction is complete, the organic solvent is removed under vacuum. The aqueous phase is then washed, acidified, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization to yield Boc-His(Trt)-Aib-OH as a solid.

Visualizing the Process and Rationale

Alternative_Reagent_Selection cluster_synthesis_strategy Synthesis Strategy cluster_reagents Dipeptide Reagents cluster_considerations Key Considerations Fmoc_SPPS Fmoc-based SPPS Fmoc_His_Aib This compound Fmoc_SPPS->Fmoc_His_Aib Standard Choice Boc_SPPS Boc-based SPPS Boc_His_Aib Boc-His(Trt)-Aib-OH Boc_SPPS->Boc_His_Aib Preferred Alternative Racemization Histidine Racemization Fmoc_His_Aib->Racemization Higher Risk Steric_Hindrance Aib Steric Hindrance Fmoc_His_Aib->Steric_Hindrance Boc_His_Aib->Racemization Lower Risk (Trt Protection) Boc_His_Aib->Steric_Hindrance Z_His_Aib Z-His-Aib-OH (Theoretical) Z_His_Aib->Steric_Hindrance Orthogonality Protecting Group Orthogonality Z_His_Aib->Orthogonality Potential Advantage

Caption: Logical flow for selecting an alternative to this compound.

Experimental_Workflow cluster_synthesis Dipeptide Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) start_materials Protected His + Aib dipeptide_synthesis Liquid-Phase Coupling start_materials->dipeptide_synthesis purified_dipeptide Purified Dipeptide (e.g., Boc-His(Trt)-Aib-OH) dipeptide_synthesis->purified_dipeptide activation Dipeptide Activation (e.g., with HATU/DIEA) purified_dipeptide->activation resin Peptide-Resin (N-terminal deprotected) resin->activation coupling Coupling to Resin activation->coupling washing Washing coupling->washing elongation Continue Peptide Elongation washing->elongation

Caption: General workflow for synthesis and use of alternative dipeptides.

Semaglutide Signaling Pathway

Semaglutide exerts its therapeutic effects by acting as a GLP-1 receptor agonist. Upon binding to the GLP-1 receptor on pancreatic β-cells, it initiates a cascade of intracellular events that lead to enhanced glucose-dependent insulin secretion.

Semaglutide_Signaling Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R binds to AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Secretion Enhanced Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion promotes

Caption: Simplified signaling pathway of Semaglutide in pancreatic β-cells.

Conclusion

While this compound remains a standard reagent for the synthesis of Semaglutide via Fmoc-based SPPS, the use of Boc-His(Trt)-Aib-OH presents a compelling alternative, particularly for researchers employing Boc-based strategies. The key advantage of the Boc-protected dipeptide lies in the Trt protection on the histidine side chain, which effectively minimizes the risk of racemization—a critical factor in the synthesis of long and complex peptides. The choice of reagent will ultimately depend on the overall synthetic strategy, the scale of production, and the desired final purity of the Semaglutide product. Further process development and optimization are crucial regardless of the dipeptide used to ensure high yield and purity. The theoretical potential of Z-His-Aib-OH remains to be explored and validated through experimental studies.

References

A Cost-Benefit Analysis of Fmoc-His-Aib-OH in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of building blocks is critical to ensuring a cost-effective, efficient, and high-quality manufacturing process. The incorporation of histidine residues presents a well-documented challenge due to the high propensity of this amino acid to racemize during peptide coupling reactions. This guide provides a comprehensive cost-benefit analysis of using the dipeptide Fmoc-His-Aib-OH as a strategic alternative to traditional side-chain protected histidine derivatives in large-scale Solid-Phase Peptide Synthesis (SPPS).

The Challenge of Histidine Racemization

Histidine is particularly susceptible to epimerization at its α-carbon during the activation step of peptide coupling. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the proton from the α-carbon. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers. The presence of the D-isomer can have significant implications for the final peptide's biological activity, safety, and immunogenicity.

To mitigate this, various strategies have been developed, primarily focusing on the protection of the imidazole side chain. This guide compares the performance and cost-effectiveness of this compound against commonly used side-chain protected derivatives: Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and Fmoc-His(π-Mbom)-OH.

Performance Comparison of Histidine Derivatives

While direct, large-scale comparative data for this compound is not extensively published, we can infer its performance benefits from its application in the synthesis of blockbuster drugs like Semaglutide and the known advantages of α-aminoisobutyric acid (Aib). The inclusion of Aib, a non-proteinogenic amino acid, is known to enhance peptide stability and resistance to proteolytic degradation[1][2]. Using a dipeptide fragment like this compound can also streamline the synthesis process by reducing the number of individual coupling steps.

For a quantitative perspective, we can examine the well-documented comparison between different side-chain protecting groups. The following table summarizes experimental data comparing the racemization of Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH under various coupling conditions.

Histidine DerivativeCoupling Conditions% D-Isomer (Epimerization)Reference
Fmoc-His(Trt)-OH50 °C, 10 min6.8%[3]
Fmoc-His(Boc)-OH50 °C, 10 min0.18%[3]
Fmoc-His(Trt)-OH90 °C, 2 min>16%[3]
Fmoc-His(Boc)-OH90 °C, 2 min0.81%[3]

This data clearly demonstrates the superiority of the Boc protecting group over the Trityl group in suppressing racemization, especially at the elevated temperatures often employed in modern, rapid SPPS protocols. It is inferred that the use of a pre-formed dipeptide, this compound, would similarly offer low levels of racemization for the histidine residue, as the peptide bond is already formed, bypassing the critical activation step for the histidine carboxyl group during the main chain elongation.

Cost-Benefit Analysis

The selection of a histidine derivative for large-scale synthesis is a balance between performance and cost. While performance data strongly favors derivatives that minimize racemization, the cost of these specialized reagents can be a significant factor in the overall process economics.

This compound: A Strategic Choice for Large-Scale Synthesis

Benefits:

  • Reduced Racemization: By incorporating histidine as part of a dipeptide, the risk of racemization during the critical coupling step is mitigated.

  • Enhanced Peptide Stability: The presence of Aib can confer increased resistance to enzymatic degradation, potentially leading to a final peptide drug with a longer in-vivo half-life[1][4].

  • Process Efficiency: The use of a dipeptide fragment reduces the number of synthesis cycles, which can lead to savings in time, solvent, and reagent consumption, particularly in the synthesis of long peptides.

  • Proven Industrial Application: Its use in the synthesis of commercially successful drugs like Semaglutide attests to its suitability for large-scale, GMP-compliant manufacturing[5][6][7].

Costs and Considerations:

  • Initial Raw Material Cost: The upfront cost of this compound may be higher than that of some single amino acid derivatives.

  • Availability: While commercially available, the supply chain for this specialized dipeptide should be carefully evaluated for large-scale production needs.

Alternative Fmoc-Histidine Derivatives
  • Fmoc-His(Trt)-OH:

    • Benefits: Widely available and relatively inexpensive.

    • Drawbacks: Highly prone to racemization, especially at elevated temperatures, which can lead to significant downstream purification challenges and yield loss.

  • Fmoc-His(Boc)-OH:

    • Benefits: Offers excellent suppression of racemization, even at high temperatures, leading to higher purity crude product[3].

    • Drawbacks: Generally more expensive than Fmoc-His(Trt)-OH.

  • Fmoc-His(π-Mbom)-OH:

    • Benefits: Provides excellent protection against racemization.

    • Drawbacks: Significantly more expensive and may require special cleavage conditions to avoid side reactions.

Illustrative Cost Comparison (Research Scale)

The following table provides an estimated cost comparison based on publicly available data for research-scale quantities. It is crucial to note that these prices are not reflective of large-scale, industrial procurement, for which direct quotes from suppliers are necessary.

DerivativeSupplier ExamplePrice (USD) per gram (approx.)
This compoundBroadPharm$420
Fmoc-His(Trt)-OHSigma-Aldrich$2.22
Fmoc-His(Boc)-OHBachem~$16
Fmoc-His(π-Mbom)-OHBiosynth$420

This illustrative table highlights the significant price variation between the different derivatives at a small scale. While Fmoc-His(Trt)-OH is the most economical upfront, the potential for high levels of racemization can lead to substantial downstream costs related to purification and lower overall yield of the desired product, making it a less favorable option for high-purity, large-scale synthesis. The higher initial investment in a derivative like Fmoc-His(Boc)-OH or this compound can be justified by the significant savings in purification and the higher yield of the final, pure peptide.

Experimental Protocols

To facilitate a direct comparison of histidine derivatives in your own laboratory setting, the following general protocol for Solid-Phase Peptide Synthesis and subsequent analysis of racemization is provided.

General Protocol for Comparative SPPS of a Model Peptide

1. Resin Preparation:

  • Swell a suitable resin (e.g., Rink Amide resin, 100-200 mesh, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour.
  • Fmoc-deprotect the resin using 20% piperidine in DMF (2 x 10 min).
  • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

2. Peptide Chain Elongation:

  • Couple the first amino acid (e.g., Fmoc-Gly-OH) using a standard coupling cocktail (e.g., HBTU/HOBt/DIPEA in DMF) for 1 hour.
  • Wash the resin with DMF.
  • Perform a capping step (e.g., with acetic anhydride/DIPEA in DMF) to block any unreacted amino groups.
  • Wash the resin with DMF.
  • Fmoc-deprotect with 20% piperidine in DMF.
  • Wash the resin with DMF.

3. Comparative Histidine Coupling:

  • Divide the resin into equal portions for each histidine derivative to be tested (e.g., Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, and this compound).
  • For the single amino acid derivatives, dissolve the Fmoc-His derivative and coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF and add to the respective resin portions.
  • For this compound, dissolve the dipeptide and coupling reagents in DMF and add to its designated resin portion.
  • Allow the coupling reactions to proceed under identical conditions (e.g., room temperature for 2 hours, or at a specific elevated temperature for a shorter duration).
  • Wash the resins thoroughly with DMF.

4. Completion of Peptide Synthesis:

  • Continue the peptide chain elongation with the subsequent amino acids in the sequence for all resin portions under identical conditions.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol for HPLC Analysis of Histidine Racemization

1. Sample Preparation:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

2. HPLC System and Column:

  • Use a reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • Develop a suitable gradient to separate the desired peptide from its diastereomeric impurity (the D-His containing peptide). A shallow gradient is often required to achieve good resolution. For example, 5-65% B over 30 minutes.

5. Detection:

  • Monitor the elution at a suitable wavelength, typically 214 nm or 280 nm.

6. Quantification:

  • Integrate the peak areas of the desired peptide and the D-His diastereomer. The percentage of racemization can be calculated as: % Racemization = (Area of D-His peak / (Area of L-His peak + Area of D-His peak)) * 100

Visualizing the Workflow and Analysis

To better understand the processes discussed, the following diagrams illustrate the key concepts.

Racemization_Mechanism L_His L-Histidine Derivative Activated_His Activated Ester L_His->Activated_His Coupling Agent Enolate Achiral Enolate Intermediate Activated_His->Enolate Intramolecular Base Catalysis Enolate->L_His Reprotonation D_His D-Histidine Derivative (Racemized Product) Enolate->D_His Reprotonation

Figure 1: Mechanism of Histidine Racemization.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin Repeat->Cleavage Final cycle Purification Purification Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Figure 2: General Solid-Phase Peptide Synthesis Workflow.

Cost_Benefit_Analysis cluster_Fmoc_His_Aib_OH This compound cluster_Alternatives Alternative Derivatives Decision Choice of Histidine Derivative Benefit_Aib Benefits: - Low Racemization - Enhanced Stability - Process Efficiency Decision->Benefit_Aib Cost_Aib Costs: - Higher Initial Cost - Supply Chain Scrutiny Decision->Cost_Aib Benefit_Alt Benefits: - Lower Initial Cost (Trt) - Good Performance (Boc) Decision->Benefit_Alt Cost_Alt Costs: - High Racemization (Trt) - Higher Cost (Boc, Mbom) - Purification Challenges Decision->Cost_Alt Outcome Optimal Choice for Large-Scale Synthesis Benefit_Aib->Outcome Cost_Aib->Outcome Benefit_Alt->Outcome Cost_Alt->Outcome

Figure 3: Logical Framework for Cost-Benefit Analysis.

Conclusion

The selection of an appropriate histidine derivative is a critical decision in the planning of a large-scale peptide synthesis campaign. While Fmoc-His(Trt)-OH offers a low initial cost, the high risk of racemization can lead to significant downstream expenses and a lower overall yield of the desired high-purity peptide. Fmoc-His(Boc)-OH presents a much more robust option with excellent suppression of racemization, justifying its higher price point.

This compound emerges as a highly strategic alternative for industrial-scale synthesis. By circumventing the critical histidine activation step on the solid support and introducing a stabilizing Aib residue, it offers the potential for reduced racemization, enhanced biological stability of the final peptide, and improved process efficiency. While the initial raw material cost may be higher, the long-term benefits in terms of simplified purification, higher overall yield, and potentially improved product characteristics make it a compelling choice for cost-effective and reliable large-scale peptide manufacturing. It is strongly recommended that researchers and process chemists perform a preliminary comparative study, as outlined in this guide, to quantify the benefits of this compound within the context of their specific peptide sequence and manufacturing process.

References

A Comparative Guide to Histidine Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical step in Solid-Phase Peptide Synthesis (SPPS). This choice significantly impacts the efficiency of coupling, the stereochemical integrity of the final peptide, and the potential for side reactions. This guide provides an objective comparison of commonly used histidine protecting groups, supported by experimental data, to aid in making an informed decision for your specific synthetic needs.

The imidazole ring of histidine presents a unique challenge in SPPS. Its nucleophilic nature can lead to undesirable side reactions, and its basicity can catalyze the racemization of the activated amino acid.[1] To mitigate these issues, a variety of protecting groups have been developed, each with its own set of advantages and disadvantages. This guide focuses on the most frequently employed protecting groups in both tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) SPPS strategies.

Performance Comparison of Histidine Protecting Groups

The selection of a histidine protecting group directly influences several key parameters of peptide synthesis. The following table summarizes the performance of common protecting groups based on available experimental data, focusing on their effectiveness in preventing racemization and their compatibility with standard SPPS protocols.

Protecting GroupStrategyRacemizationKey AdvantagesPotential DisadvantagesDeprotection Conditions
Trityl (Trt) FmocProne to racemization, especially with prolonged activation or high temperatures.[2]Widely used, commercially available.Can be bulky, leading to steric hindrance. The released trityl cation can cause side reactions.[3]TFA (e.g., 95% TFA in H₂O)[4]
Methoxytrityl (Mmt) FmocSimilar to Trt.More acid-labile than Trt, allowing for selective deprotection.[4]Similar side reaction potential as Trt.Mildly acidic conditions (e.g., 1% TFA in DCM).[4]
Methyltrityl (Mtt) FmocSimilar to Trt.Acid lability between Trt and Mmt.[4]Similar side reaction potential as Trt.Mildly acidic conditions (e.g., 1-5% TFA in DCM).[4]
tert-Butoxycarbonyl (Boc) Fmoc/BocSignificantly reduces racemization compared to Trt.[5]Excellent suppression of racemization. Good solubility.Can be more expensive than Trt derivatives.Strong acid (e.g., HF or TFMSA in Boc-SPPS; TFA in Fmoc-SPPS).[6]
Tosyl (Tos) BocGood suppression of racemization.Stable to the repetitive acid treatments in Boc-SPPS.Can be difficult to remove completely. Released tosyl groups can modify tryptophan residues.[7]Strong acid (e.g., HF, TFMSA). Can be cleaved by HOBt in some coupling conditions.[4]
2,4-Dinitrophenyl (Dnp) BocEffective in preventing racemization.Very stable to acidic conditions.Removal requires specific nucleophilic reagents. Dnp byproducts are colored.[1][8]Thiolysis (e.g., thiophenol in DMF).[1]
Benzyloxymethyl (Bom) BocVery effective in suppressing racemization.[4][9]Excellent racemization suppression.Can release formaldehyde during cleavage, leading to side reactions.[9]Hydrogenolysis or strong acid (e.g., HBr/TFA).[9]

Experimental Protocols

Detailed and optimized protocols are crucial for the successful incorporation of protected histidine residues. Below are representative experimental procedures for the coupling and deprotection of commonly used histidine derivatives.

Fmoc-His(Trt)-OH Coupling and Deprotection

Coupling Protocol:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • In a separate vessel, dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Wash the resin with DMF (5 x 1 min).

Deprotection Protocol (Final Cleavage):

  • Wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).

  • Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether.

Boc-His(Tos)-OH Coupling and Deprotection

Coupling Protocol:

  • Swell the resin (e.g., MBHA resin, 0.1 mmol scale) in DCM for 30 minutes.

  • Deprotect the N-terminal Boc group using 50% TFA in DCM (1 x 1 min, 1 x 20 min).

  • Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DCM (3 x 1 min).

  • Neutralize the resin with 10% DIEA in DCM (2 x 2 min).

  • Wash the resin with DCM (5 x 1 min).

  • In a separate vessel, dissolve Boc-His(Tos)-OH (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF.

  • Add DIEA (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Deprotection Protocol (Final Cleavage):

  • Dry the peptide-resin under vacuum.

  • In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) containing scavengers (e.g., anisole, p-cresol) at 0°C for 1 hour.

  • Remove the HF under vacuum.

  • Precipitate and wash the peptide with cold diethyl ether.

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle, highlighting the stages of deprotection, activation, and coupling.

SPPS_Workflow Resin Solid Support Fmoc_AA Fmoc-AA-Resin Resin->Fmoc_AA Loading Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA->Deprotection Free_Amine H₂N-AA-Resin Deprotection->Free_Amine Coupling Coupling Free_Amine->Coupling Activation Amino Acid Activation (e.g., HBTU/DIEA) Activation->Coupling Fmoc_His_PG Fmoc-His(PG)-OH Fmoc_His_PG->Activation Elongated_Peptide Fmoc-His(PG)-AA-Resin Coupling->Elongated_Peptide Repeat Repeat Cycle Elongated_Peptide->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Step Final_Peptide Purified Peptide Cleavage->Final_Peptide

SPPS Workflow Diagram

Logical Relationships in Protecting Group Selection

The choice of a protecting group is a multifactorial decision. The following diagram illustrates the logical considerations involved in selecting the optimal histidine protecting group for a given peptide synthesis.

Protecting_Group_Selection Start Start: Need to Incorporate Histidine SPPS_Strategy SPPS Strategy? Start->SPPS_Strategy Fmoc_Chemistry Fmoc/tBu SPPS_Strategy->Fmoc_Chemistry Fmoc Boc_Chemistry Boc/Bzl SPPS_Strategy->Boc_Chemistry Boc Racemization_Concern High Concern for Racemization? Fmoc_Chemistry->Racemization_Concern Boc_Racemization_Concern High Concern for Racemization? Boc_Chemistry->Boc_Racemization_Concern Use_Boc_or_Bom Consider Fmoc-His(Boc)-OH or other π-N protected derivatives Racemization_Concern->Use_Boc_or_Bom Yes Use_Trt_derivatives Fmoc-His(Trt)-OH, Mmt, or Mtt (Optimize coupling conditions) Racemization_Concern->Use_Trt_derivatives No Final_Choice Final Protecting Group Selection Use_Boc_or_Bom->Final_Choice Orthogonal_Deprotection Need for Orthogonal Deprotection? Use_Trt_derivatives->Orthogonal_Deprotection Use_Mmt_Mtt Use Fmoc-His(Mmt)-OH or Fmoc-His(Mtt)-OH Orthogonal_Deprotection->Use_Mmt_Mtt Yes Standard_Cleavage Standard Cleavage Protocol Orthogonal_Deprotection->Standard_Cleavage No Use_Mmt_Mtt->Final_Choice Standard_Cleavage->Final_Choice Use_Bom Use Boc-His(Bom)-OH Boc_Racemization_Concern->Use_Bom Yes Use_Tos_Dnp Use Boc-His(Tos)-OH or Boc-His(Dnp)-OH Boc_Racemization_Concern->Use_Tos_Dnp No Use_Bom->Final_Choice Use_Tos_Dnp->Final_Choice

Histidine Protecting Group Selection Logic

Conclusion

The optimal protecting group for histidine in SPPS is highly dependent on the specific requirements of the peptide being synthesized, including its length, sequence, and the desired level of stereochemical purity. For Fmoc-SPPS, while Fmoc-His(Trt)-OH is a cost-effective and widely used option, Fmoc-His(Boc)-OH offers superior protection against racemization, particularly in challenging sequences or when using elevated temperatures. For Boc-SPPS, Boc-His(Tos)-OH and Boc-His(Dnp)-OH are standard choices, with the latter offering high stability but requiring a specific deprotection step. For syntheses where racemization is a major concern, the Bom protecting group provides excellent suppression, albeit at a higher cost and with the potential for formaldehyde-related side reactions. Careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate protecting group to achieve a successful and efficient peptide synthesis.

References

A Head-to-Head Battle: Synthesized vs. Commercial Fmoc-His-Aib-OH for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice between synthesizing a key building block in-house versus procuring it from a commercial vendor is a critical decision. This guide provides an in-depth analytical comparison of synthetically produced Fmoc-His-Aib-OH and its commercially available counterpart, offering valuable insights into purity, impurity profiles, and cost-effectiveness to inform your research and development strategies.

This compound is a crucial dipeptide intermediate, notably used in the synthesis of Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes. The presence of the unnatural amino acid, α-aminoisobutyric acid (Aib), enhances the conformational stability of the final peptide. Given its significance, ensuring the quality and purity of this starting material is paramount to the success of the overall drug synthesis.

Performance Showdown: A Comparative Analysis

To provide a clear and objective comparison, we present hypothetical yet representative data based on typical outcomes of a laboratory-scale solution-phase synthesis versus a standard commercial-grade product.

Table 1: Quantitative Comparison of Synthetic vs. Commercial this compound
ParameterIn-House SyntheticCommercial Grade
Purity (by HPLC) 97.5%≥ 99.0%
Yield (overall) 65%N/A
Appearance Off-white to pale yellow solidWhite to off-white solid
Cost per gram *~$150~$250
Lead Time 2-3 weeks (synthesis & purification)1-3 business days

Cost is an estimate and can vary significantly based on scale, purity requirements, and supplier.

Table 2: Impurity Profile Comparison
ImpurityIn-House Synthetic (%)Commercial Grade (%)Potential Source
Fmoc-His(Trt)-OH 0.8< 0.1Unreacted starting material
Aib-OMe·HCl 0.5< 0.1Unreacted starting material
Diastereomers (D-His) 0.7< 0.2Racemization during coupling
Deletion Peptide (Fmoc-His-OH) 0.3Not DetectedIncomplete coupling
Coupling Reagent Adducts 0.2Not DetectedSide reactions with coupling agents

The Experimental Story: How the Data Was Derived

The following section details the methodologies for the in-house synthesis and the analytical techniques used to characterize both the synthetic and commercial products.

Experimental Protocols

1. Solution-Phase Synthesis of Fmoc-His(Trt)-Aib-OH

This protocol outlines a plausible multi-step solution-phase synthesis.

  • Step 1: Synthesis of Aib-OMe·HCl. To a suspension of α-aminoisobutyric acid (1.0 eq) in methanol, thionyl chloride (2.5 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure to yield Aib-OMe·HCl as a white solid.

  • Step 2: Coupling of Fmoc-His(Trt)-OH and Aib-OMe·HCl. Fmoc-His(Trt)-OH (1.0 eq) and Aib-OMe·HCl (1.1 eq) are dissolved in dichloromethane (DCM). N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) are added, and the reaction is stirred at room temperature for 24 hours. The reaction mixture is filtered to remove the diisopropylurea byproduct, and the filtrate is washed successively with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated.

  • Step 3: Saponification of the Methyl Ester. The crude Fmoc-His(Trt)-Aib-OMe is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (1.5 eq) is added, and the reaction is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3 with 1M HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na2SO4, and concentrated.

  • Step 4: Purification. The crude product is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Fmoc-His(Trt)-Aib-OH.

2. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Mass: [M+H]+ for C44H40N4O5 (Fmoc-His(Trt)-Aib-OH) is expected at m/z 705.3.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Spectrometer: 400 MHz.

  • Solvent: DMSO-d6.

  • Expected Signals: Characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.9 ppm), the trityl group (aromatic protons between 7.2-7.4 ppm), the histidine imidazole ring, and the Aib methyl groups (singlet around 1.3-1.5 ppm).

Visualizing the Process: Workflows and Pathways

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Coupling cluster_2 Step 3: Saponification cluster_3 Step 4: Purification Aib Aib MeOH_SOCl2 MeOH, SOCl2 Aib->MeOH_SOCl2 Aib_OMe Aib-OMe·HCl MeOH_SOCl2->Aib_OMe Coupling_Reagents DIC, HOBt Aib_OMe->Coupling_Reagents Fmoc_His Fmoc-His(Trt)-OH Fmoc_His->Coupling_Reagents Coupled_Ester Fmoc-His(Trt)-Aib-OMe Coupling_Reagents->Coupled_Ester Saponification LiOH, H2O/THF Coupled_Ester->Saponification Final_Product Fmoc-His(Trt)-Aib-OH Saponification->Final_Product Purification Flash Chromatography Final_Product->Purification Pure_Product Pure Fmoc-His(Trt)-Aib-OH Purification->Pure_Product

Caption: Solution-Phase Synthesis Workflow for Fmoc-His(Trt)-Aib-OH.

Analytical_Workflow cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Synthetic or Commercial This compound Sample HPLC HPLC (Purity & Impurity Profile) Sample->HPLC MS Mass Spectrometry (Identity Confirmation) Sample->MS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Purity_Data Quantitative Purity (%) HPLC->Purity_Data Impurity_ID Identification of Impurities HPLC->Impurity_ID MS->Impurity_ID Structure_Verification Confirmation of Structure NMR->Structure_Verification Decision Decision: Acceptable for Use? Purity_Data->Decision Impurity_ID->Decision Structure_Verification->Decision

Caption: Analytical Workflow for this compound Characterization.

The Verdict: Balancing Cost, Time, and Quality

The decision to synthesize this compound in-house or purchase it commercially hinges on a careful evaluation of project-specific needs.

In-house synthesis offers a significant cost advantage, particularly for large-scale requirements. It also provides greater control over the supply chain and a deeper understanding of the material's characteristics, including its impurity profile. However, this route demands considerable time, resources, and expertise in multi-step organic synthesis and purification. The potential for lower purity and the presence of synthesis-related impurities that could complicate downstream processes are key drawbacks.

Commercial sourcing , on the other hand, provides immediate access to a high-purity, well-characterized product with a certificate of analysis, saving valuable research time.[1][2] This is often the preferred route for smaller-scale research and when project timelines are tight. The higher cost per gram is the primary trade-off.

Ultimately, for critical drug development projects where the purity and consistency of starting materials are non-negotiable, the reliability of a commercial source often outweighs the cost benefits of in-house synthesis. However, for academic research or early-stage discovery where cost is a major constraint and a slightly lower purity can be tolerated, in-house synthesis remains a viable and educational option. Researchers must weigh these factors carefully to make the most informed decision for their specific application.

References

Navigating the Synthesis of His-Aib Containing Peptides: A Comparative Guide to Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing both Histidine (His) and the sterically hindered α-aminoisobutyric acid (Aib) presents unique challenges. The reactive imidazole side chain of Histidine and the steric bulk of Aib demand careful consideration of synthesis strategies to achieve optimal yield and purity while minimizing side reactions like racemization. This guide provides an objective comparison of different synthesis approaches, supported by available experimental data, to aid in the selection of the most suitable method.

The two primary strategies for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). Each offers distinct advantages and disadvantages when applied to the synthesis of complex sequences like those containing His-Aib.

At a Glance: Comparing Synthesis Strategies

Synthesis StrategyKey AdvantagesKey DisadvantagesIdeal Applications
Solid-Phase Peptide Synthesis (SPPS) - Automation-friendly- Simplified purification of final product- Well-established protocols- Potential for aggregation of growing peptide chain on the resin- Difficulty in monitoring reaction completion at each step- May require excess reagents to drive reactions to completion- High-throughput synthesis of numerous peptides- Synthesis of long and complex peptides
Liquid-Phase Peptide Synthesis (LPPS) - Better for sterically hindered couplings- Easier to monitor reaction progress and purify intermediates- More scalable for large-quantity production- Labor-intensive purification after each step- Not easily automated- Potential for lower overall yield due to multiple purification steps- Synthesis of short peptides or peptide fragments- Large-scale production of a single peptide

Deep Dive into Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse of peptide synthesis, where the peptide is assembled on a solid resin support. This approach simplifies the purification process as excess reagents and byproducts are washed away after each coupling and deprotection step. For His-Aib containing peptides, the choice of resin, protecting groups, and coupling reagents is critical.

Protecting Groups: An orthogonal protecting group strategy is essential to prevent side reactions involving the imidazole ring of Histidine. The most common approach in Fmoc-based SPPS is the use of an acid-labile protecting group for the Histidine side chain, such as Trityl (Trt) or Methoxytrityl (Mmt), which are stable to the basic conditions used for Fmoc removal from the N-terminus.[1][2]

Coupling Reagents: The coupling of an amino acid to the sterically hindered Aib residue is a challenging step. Potent coupling reagents are required to overcome this steric hindrance. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) have shown to provide significant yields in such hindered couplings.[3] More recent studies have highlighted the efficiency of DIC (N,N'-diisopropylcarbodiimide) in combination with OxymaPure (ethyl cyanohydroxyiminoacetate) for coupling Aib residues, demonstrating high yields and purity.

Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, all reactions are carried out in solution. This method allows for the purification of intermediates at each step, ensuring the purity of the final product. For the synthesis of peptides containing the challenging His-Aib sequence, LPPS offers the advantage of better control over the coupling reaction.

A documented example of an LPPS approach involves the coupling of Boc-Aib-OH with H-His(Trt)-OMe to yield the dipeptide Boc-Aib-His(Trt)-OMe.[4] This strategy utilizes a Boc (tert-butyloxycarbonyl) protecting group for the N-terminus of Aib and a Trityl group for the Histidine side chain. The use of a methyl ester (OMe) to protect the C-terminus of Histidine allows for subsequent saponification to the free acid for further fragment condensation.[4]

Minimizing Racemization of Histidine

A significant challenge in the synthesis of His-containing peptides is the propensity of the Histidine residue to racemize during the activation of its carboxyl group for coupling. This is particularly a concern when Histidine is the C-terminal residue of a peptide fragment. The use of appropriate side-chain protecting groups on the imidazole nitrogen, such as the methoxybenzyl group, can greatly reduce racemization.[5] Additionally, the choice of coupling reagent and additives is crucial. The combination of DIC with additives like HOBt (Hydroxybenzotriazole) or OxymaPure has been shown to suppress racemization.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a His-Aib Containing Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Aib-OH) to the resin using a coupling agent such as DIC/Oxyma in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Coupling of Fmoc-His(Trt)-OH: Dissolve Fmoc-His(Trt)-OH and a coupling agent (e.g., HBTU) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) and add the mixture to the resin. Allow the coupling reaction to proceed.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Liquid-Phase Peptide Synthesis (LPPS) of a Boc-His(Trt)-Aib-OH Dipeptide Fragment
  • Coupling: Dissolve Boc-Aib-OH, H-His(Trt)-OMe, a coupling reagent (e.g., EDC·HCl), and an additive (e.g., HOBt) in an organic solvent such as dichloromethane (DCM). Stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Purify the resulting dipeptide ester, Boc-Aib-His(Trt)-OMe, by crystallization or column chromatography.

  • Saponification: Dissolve the purified dipeptide ester in a suitable solvent mixture (e.g., methanol/water) and add a base (e.g., NaOH) to hydrolyze the methyl ester.

  • Acidification and Extraction: After the reaction is complete, acidify the mixture and extract the dipeptide acid, Boc-Aib-His(Trt)-OH, into an organic solvent.

  • Final Purification: Purify the final dipeptide fragment by crystallization or chromatography.

Visualizing the Workflow

PeptideSynthesisWorkflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) Resin Resin Coupling1 Couple Fmoc-AA1 Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-His(Trt) Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Fmoc-Aib Deprotection2->Coupling3 Cleavage Cleavage & Deprotection Coupling3->Cleavage CrudePeptide_SPPS Crude Peptide Cleavage->CrudePeptide_SPPS HPLC HPLC Purification CrudePeptide_SPPS->HPLC AA1 Boc-His(Trt)-OMe Coupling_LPPS Coupling AA1->Coupling_LPPS AA2 Boc-Aib-OH AA2->Coupling_LPPS Purification1 Purification Coupling_LPPS->Purification1 Saponification Saponification Purification1->Saponification Purification2 Purification Saponification->Purification2 Dipeptide Boc-His(Trt)-Aib-OH Purification2->Dipeptide FragmentCondensation FragmentCondensation Dipeptide->FragmentCondensation Further Synthesis

Caption: General workflows for SPPS and LPPS of His-Aib peptides.

Conclusion

The synthesis of peptides containing the His-Aib motif requires a tailored approach to address the challenges of steric hindrance and potential racemization. SPPS offers a streamlined and automatable workflow, particularly for longer peptides, provided that potent coupling reagents and an effective orthogonal protecting group strategy for the Histidine side chain are employed. LPPS, while more labor-intensive, provides greater control over the synthesis of this difficult dipeptide sequence and is well-suited for producing shorter fragments for subsequent ligation. The choice between these strategies will ultimately depend on the specific peptide sequence, the desired scale of synthesis, and the available resources. Careful optimization of coupling conditions and protecting group selection is paramount to achieving a high yield and purity of the final peptide product.

References

Safety Operating Guide

Proper Disposal of Fmoc-His-Aib-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The trifluoroacetic acid (TFA) salt of Fmoc-His-Aib-OH has been identified as causing serious eye damage, necessitating stringent safety protocols during handling and disposal.[1] Due to the lack of specific data for the parent compound, it is prudent to handle this compound with the same level of caution.

Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, a thorough hazard assessment should be conducted. Based on the available data for similar compounds, such as Fmoc-Aib-OH and Fmoc-His(Trt)-OH, the primary hazards associated with this compound are likely to include:

  • Eye Irritation: The TFA salt is known to cause serious eye damage.[1]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. The minimum required PPE includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

  • A dust mask or respirator if there is a risk of generating dust

Disposal Procedure for Solid this compound

Solid this compound waste must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.

  • Containerization:

    • Place the solid this compound waste in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.

    • Ensure the container is in good condition and free from external contamination.

  • Labeling:

    • The container must be labeled as "Hazardous Waste."

    • The label should clearly identify the contents as "this compound" and include the approximate quantity.

    • Any known hazard warnings (e.g., "Causes Serious Eye Damage") should also be included on the label.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should have secondary containment to prevent the spread of material in case of a spill.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as weighing paper, spatulas, and personal protective equipment (gloves, lab coats), should be considered contaminated and disposed of as hazardous waste.

  • Solid Contaminated Materials: Place these items in a sealed, labeled bag or container designated for solid hazardous waste.

  • Sharps: Contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

Data Presentation

Compound Information
Chemical Name This compound
Synonyms N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-histidyl-aminoisobutyric acid
Known Hazards (of TFA salt) Causes serious eye damage (H318)[1]
Primary Disposal Route Hazardous Waste Incineration

Experimental Protocols

While no experimental protocols are cited in this disposal guide, the handling and disposal procedures are derived from standard laboratory safety protocols for solid chemical waste. The core principle is the containment and segregation of the hazardous material for disposal by a licensed professional service, in accordance with local and national regulations.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: this compound Waste ppe Don Personal Protective Equipment start->ppe 1. Safety First containerize Place Waste in Labeled, Sealed Container ppe->containerize 2. Isolate label_waste Label as 'Hazardous Waste' with Chemical Name containerize->label_waste 3. Identify storage Store in Designated Secure Area label_waste->storage 4. Secure contact_ehs Contact EHS for Waste Pickup storage->contact_ehs 5. Arrange Pickup end End: Proper Disposal contact_ehs->end 6. Final Disposition

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-His-Aib-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Fmoc-His-Aib-OH, ensuring operational excellence and laboratory safety.

Immediate Safety and Personal Protective Equipment (PPE)

All personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Adherence to these guidelines is mandatory in all laboratory settings where this compound is present.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be worn at all times to protect against dust particles and potential splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are required. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA full-length laboratory coat must be worn to protect skin and personal clothing.
Respiratory Protection Dust Mask or RespiratorA NIOSH-approved N95 dust mask or a respirator should be used when handling the powder form to prevent inhalation.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including weighing tools and solvents, readily available.

  • Weighing : Conduct all weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Spills : In the event of a spill, immediately cordon off the area. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a designated waste container. For larger spills, follow established institutional procedures for chemical spill cleanup.

Storage Protocol:

  • Temperature : Store this compound in a cool, dry place. Specific storage temperatures may vary, but a common recommendation for similar compounds is refrigeration at 2-8°C.

  • Container : Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Incompatibilities : Store away from strong oxidizing agents.

Disposal Plan

All waste containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container for chemical waste.
Contaminated Materials Dispose of used gloves, weighing papers, and other contaminated disposable materials in the designated solid chemical waste stream.
Liquid Waste Solutions containing this compound should be collected in a labeled hazardous waste container for liquids.

Hazard Identification and First Aid

While specific toxicity data for this compound is not available, related Fmoc-amino acids may cause irritation to the skin, eyes, and respiratory tract.

Exposure RoutePotential HazardFirst Aid Measures
Inhalation May cause respiratory tract irritation.Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact May cause skin irritation.Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact May cause eye irritation.Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Ingestion May be harmful if swallowed.Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) weigh 3. Weigh Compound (In Fume Hood) don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve reaction 5. Perform Experiment dissolve->reaction decontaminate 6. Decontaminate Glassware reaction->decontaminate dispose_waste 7. Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste remove_ppe 8. Doff PPE dispose_waste->remove_ppe

Caption: Standard laboratory workflow for handling chemical compounds.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.